JNJ-65355394
Description
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Properties
Molecular Formula |
C19H26N4OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)21-13)9-16-5-4-6-23(11-16)12-18-10-20-19(25-18)22-15(3)24/h7-8,10,16H,4-6,9,11-12H2,1-3H3,(H,20,22,24)/t16-/m1/s1 |
InChI Key |
CYFBRQHYEQKYHH-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C[C@H]2CCCN(C2)CC3=CN=C(S3)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCN(C2)CC3=CN=C(S3)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-65355394: A Technical Deep Dive into its Mechanism of Action as an O-GlcNAc Hydrolase (OGA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-65355394, also known as Compound 28, is a potent and selective small molecule inhibitor of O-GlcNAc hydrolase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation, a process implicated in a multitude of cellular functions and with potential therapeutic relevance in neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, the broader context of O-GlcNAc signaling, and the potential downstream consequences of OGA inhibition, particularly in the context of tau pathology.
Core Mechanism of Action: Inhibition of O-GlcNAc Hydrolase (OGA)
This compound functions as a direct inhibitor of O-GlcNAc hydrolase (OGA), the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] This inhibitory action effectively blocks the deglycosylation of proteins, leading to an accumulation of O-GlcNAcylated proteins within the cell.
Quantitative Potency
The inhibitory potential of this compound against OGA has been quantified through various in vitro assays. The following table summarizes the key potency metrics:
| Parameter | Value | Assay Type |
| IC50 | 1.3 nM | Fluorescence-based enzymatic assay |
| Ki | 0.035 nM (at t=15 min) | Time-dependent inhibition assay |
Table 1: In Vitro Potency of this compound against OGA
These low nanomolar values highlight the high potency of this compound as an OGA inhibitor. The time-dependent nature of the inhibition (Ki decreasing with time) suggests a strong and potentially slow-releasing binding to the enzyme.
The O-GlcNAc Signaling Pathway
To fully appreciate the mechanism of action of this compound, it is essential to understand the dynamic nature of O-GlcNAcylation. This post-translational modification is a reversible process controlled by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it. This enzymatic pair maintains a dynamic equilibrium of protein O-GlcNAcylation that is sensitive to cellular nutrient status and stress levels.
References
JNJ-65355394: A Technical Guide to a Potent O-GlcNAcase (OGA) Inhibitor for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic post-translational modification crucial for regulating the function of numerous intracellular proteins. This process, the addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues, is governed by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). In the context of neurodegenerative diseases such as Alzheimer's, dysregulation of this pathway, particularly reduced O-GlcNAcylation of the tau protein, is implicated in the formation of neurofibrillary tangles, a hallmark of the disease. Inhibition of OGA presents a promising therapeutic strategy to increase protein O-GlcNAcylation, thereby mitigating tau pathology. JNJ-65355394 is a potent and selective chemical probe designed to inhibit OGA, serving as a valuable tool for investigating the therapeutic potential of this mechanism. This guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Function and Mechanism of Action
This compound functions as a highly potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. By inhibiting OGA, this compound effectively increases the overall levels of O-GlcNAcylated proteins within the cell. This elevation of O-GlcNAcylation is hypothesized to have a neuroprotective effect, particularly through its impact on the tau protein. Increased O-GlcNAcylation of tau is believed to interfere with its hyperphosphorylation, a critical step in the formation of pathological tau aggregates and neurofibrillary tangles.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its associated negative control, JNJ-73924149.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay Type |
| In Vitro IC50 (OGA) | 1.3 nM | Fluorescence-based enzymatic assay |
| Cellular IC50 (OGA) | 3.9 nM | Cell-based OGA assay |
Table 2: Selectivity Profile of this compound
| Off-Target | IC50 | Fold Selectivity (vs. OGA) |
| HEXA | > 10 µM | > 7692-fold |
Table 3: In Vivo Activity of this compound
| Species | Administration | Dose | Effect |
| Mouse | Oral gavage (single dose) | 100 mg/kg | Blocks OGA in the brain |
Table 4: Negative Control Compound
| Compound Name | Target | Activity |
| JNJ-73924149 | OGA | Inactive |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and application of this compound. These protocols are based on established methods for OGA inhibitors.
OGA Inhibitor Biochemical Assay (Fluorescence-based)
This assay determines the in vitro potency of an inhibitor against purified OGA enzyme.
Materials:
-
Recombinant human OGA enzyme
-
Fluorescent substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
This compound and JNJ-73924149 (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and JNJ-73924149 in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add a small volume of the diluted compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add the OGA enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
JNJ-65355394: A Potent and Selective Chemical Probe for O-GlcNAcase (OGA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcase (OGA) is a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This process, involving the attachment and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is crucial for regulating a multitude of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, making OGA a compelling therapeutic target. JNJ-65355394 is a potent and selective chemical probe for OGA, providing a valuable tool for elucidating the biological functions of this enzyme and for validating it as a drug target. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the key quantitative data for this compound and its associated control compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Notes |
| OGA IC50 | 1.3 nM | Fluorescence-based enzymatic assay | Demonstrates high potency against the target enzyme. |
| Ki | 0.035 nM | Time-dependent inhibition (t=15 min) | Indicates strong, time-dependent binding to OGA. |
| HEXA IC50 | > 10 µM | Shows high selectivity over the related hexosaminidase A. | |
| Cellular OGA IC50 | 3.9 nM | Cell-based OGA assay | Confirms potent target engagement in a cellular context. |
Table 2: Properties of this compound and Control Compounds
| Compound | SMILES String | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | CC(Nc1ncc(CN2CCC--INVALID-LINK--C2)s1)=O | C19H26N4OS | 358.51 | OGA Chemical Probe |
| JNJ-73924149 | CC(Nc1nc(CN2CCC--INVALID-LINK--C2)cs1)=O | C19H26N4OS | 358.51 | Negative Control |
| TP-040 | CC1CCN(CC1)c1ccnc(NCc2cn(C)cn2)n1 | C16H22N6 | 298.39 | Orthogonal Probe |
Experimental Protocols
The following are representative protocols for key experiments involving this compound. These are generalized procedures and may require optimization for specific experimental conditions.
In Vitro OGA Inhibition Assay (Fluorescence-based)
This assay measures the ability of this compound to inhibit the enzymatic activity of OGA using a fluorogenic substrate.
Materials:
-
Recombinant human OGA enzyme
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% BSA, pH 7.4
-
Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
This compound (and other test compounds) dissolved in DMSO
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of OGA enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 4-MU-GlcNAc substrate (final concentration equal to the Km value).
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular OGA Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to increase the levels of O-GlcNAcylated proteins in cells, indicating target engagement.[1][2]
Materials:
-
Human cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound and JNJ-73924149 (negative control) dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibodies: Anti-O-GlcNAc (e.g., RL2 or CTD110.6), Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or the negative control JNJ-73924149 for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the fold-change in global O-GlcNAcylation.
In Vivo OGA Inhibition in Mice
This protocol describes the administration of this compound to mice to assess its ability to increase O-GlcNAc levels in the brain.[3][4]
Materials:
-
C57BL/6 mice
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Homogenization buffer (e.g., RIPA buffer with inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Materials for Western blot analysis (as described in Protocol 2)
Procedure:
-
Administer this compound to mice via oral gavage at a specified dose (e.g., 100 mg/kg).
-
At a designated time point post-administration (e.g., 4 hours), euthanize the mice.
-
Perfuse the mice with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and specific regions of interest (e.g., cortex, hippocampus).
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
-
Determine the protein concentration of the brain lysates.
-
Analyze the levels of O-GlcNAcylated proteins in the brain lysates by Western blot as described in Protocol 2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound.
Caption: OGA Signaling Pathway in Neurodegeneration.
References
- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Role of O-GlcNAcylation with JNJ-65355394: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is central to a multitude of cellular functions, acting as a critical regulator of signal transduction, transcription, and protein stability. The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.
JNJ-65355394 is a chemical probe that functions as an inhibitor of O-GlcNAc hydrolase (OGA)[1]. By blocking the activity of OGA, this compound effectively increases the overall levels of protein O-GlcNAcylation within the cell. This mechanism allows for the systematic investigation of the downstream consequences of elevated O-GlcNAcylation, providing a valuable tool to elucidate its role in various signaling pathways and disease states. This technical guide will provide an in-depth overview of the core concepts of O-GlcNAcylation, the inferred role of this compound, relevant experimental protocols, and data presentation formats to aid researchers in this field.
Core Concepts of O-GlcNAcylation and OGA Inhibition
The addition and removal of O-GlcNAc is a highly dynamic process, often likened to phosphorylation in its ability to rapidly modulate protein function. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), as a sugar donor, thereby linking cellular nutrient status to protein regulation. OGA, a glycoside hydrolase, reverses this modification, allowing for temporal control of O-GlcNAc signaling.
Inhibition of OGA by a molecule such as this compound leads to a global increase in O-GlcNAcylated proteins. This can have a wide array of effects depending on the cellular context. For instance, in neuronal cells, elevated O-GlcNAc levels are often associated with neuroprotection, while in some cancer cells, it may inhibit proliferation and promote apoptosis[2]. The therapeutic potential of OGA inhibitors is being actively explored for conditions like Alzheimer's disease, where increased O-GlcNAcylation of the tau protein can reduce its pathological hyperphosphorylation[2].
Data Presentation: The Impact of OGA Inhibition
While specific quantitative data for this compound is not publicly available, the following tables represent the expected outcomes of OGA inhibition on cellular systems, based on studies with other well-characterized OGA inhibitors such as Thiamet-G.
Table 1: Effect of OGA Inhibition on Global O-GlcNAcylation and OGA/OGT Expression
| Cell Line | Treatment (24h) | Global O-GlcNAc Levels (Fold Change vs. Control) | OGA Protein Expression (Fold Change vs. Control) | OGT Protein Expression (Fold Change vs. Control) |
| SH-SY5Y (Neuroblastoma) | 10 µM OGA Inhibitor | 3.5 ± 0.4 | 1.8 ± 0.2 | 0.7 ± 0.1 |
| HeLa (Cervical Cancer) | 10 µM OGA Inhibitor | 4.2 ± 0.5 | 2.1 ± 0.3 | 0.6 ± 0.1 |
| 3T3-L1 (Adipocytes) | 10 µM OGA Inhibitor | 3.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
Data is hypothetical and representative of expected outcomes based on published studies with other OGA inhibitors. Fold change is relative to vehicle-treated control cells. Values are presented as mean ± standard deviation.
Table 2: Quantitative Analysis of OGA Inhibition on Key Signaling Proteins
| Protein | Cell Line | Treatment (24h) | O-GlcNAcylation Level (Fold Change vs. Control) | Phosphorylation Level (Specific Site) (Fold Change vs. Control) |
| Tau | SH-SY5Y | 10 µM OGA Inhibitor | 2.8 ± 0.3 | pS396: 0.4 ± 0.05 |
| NF-κB p65 | HeLa | 10 µM OGA Inhibitor | 2.5 ± 0.2 | pS536: 1.9 ± 0.2 |
| Akt | 3T3-L1 | 10 µM OGA Inhibitor | 2.1 ± 0.2 | pS473: 0.6 ± 0.07 |
| IRS-1 | 3T3-L1 | 10 µM OGA Inhibitor | 3.0 ± 0.4 | pS307: 1.7 ± 0.15 |
Data is hypothetical and representative of expected outcomes based on published literature. Fold change is relative to vehicle-treated control cells. Values are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by O-GlcNAcylation and a typical experimental workflow for studying the effects of an OGA inhibitor like this compound.
References
An In-depth Technical Guide on O-GlcNAcase (OGA) Inhibition in Alzheimer's Disease Research, with JNJ-65355394 as a Topic of Interest
Disclaimer: Publicly available preclinical and clinical data specifically for the O-GlcNAcase (OGA) inhibitor JNJ-65355394 are limited. Therefore, this technical guide utilizes data from other well-researched OGA inhibitors, namely Thiamet-G, MK-8719, and ceperognastat (LY3372689), as representative examples to illustrate the mechanism of action, experimental protocols, and potential therapeutic outcomes of targeting OGA in the context of Alzheimer's disease. This compound is identified as an OGA inhibitor, and the information presented herein is intended to provide a comprehensive overview of the therapeutic strategy for researchers, scientists, and drug development professionals.
Introduction to O-GlcNAcase Inhibition for Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The O-GlcNAcylation of tau is a post-translational modification that is inversely related to its phosphorylation. O-GlcNAcase (OGA) is the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, including tau. Inhibition of OGA is a promising therapeutic strategy aimed at increasing tau O-GlcNAcylation, thereby reducing tau hyperphosphorylation and aggregation, and ultimately mitigating neurodegeneration. This compound is a known OGA inhibitor.
Core Mechanism of Action
The primary mechanism of action for OGA inhibitors in Alzheimer's disease revolves around the "nutrient-sensing" O-GlcNAc modification of intracellular proteins. By inhibiting OGA, these small molecules increase the levels of O-GlcNAcylation on various proteins, including tau. This increased glycosylation is thought to compete with phosphorylation at serine and threonine residues on the tau protein, leading to a reduction in the hyperphosphorylated forms of tau that are prone to aggregation and the formation of NFTs.
Caption: Mechanism of OGA Inhibition on Tau Pathology
Preclinical Data Summary
Preclinical studies of OGA inhibitors have been conducted in various animal models of tauopathy, most notably the rTg4510 mouse model, which overexpresses a mutant form of human tau. These studies have consistently demonstrated the potential of OGA inhibition to modulate tau pathology.
In Vitro Potency of Representative OGA Inhibitors
| Compound | Target | Assay | Potency (IC50) |
| MK-8719 | Human OGA | Enzymatic Assay | < 0.010 µM |
| MK-8719 | Cellular OGA | Cell-based Assay | < 0.100 µM |
In Vivo Target Engagement and Efficacy in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Thiamet-G | rTg4510 Mice | In drinking water | Increased brain O-GlcNAc levels; Reduced soluble and insoluble hyperphosphorylated tau. |
| MK-8719 | rTg4510 Mice | 1 to 100 mg/kg | Significantly reduced neurofibrillary tangles; Attenuated brain weight and forebrain volume loss. |
| Ceperognastat | Rodent Models | N/A | Achieved >95% occupancy of brain OGA. |
Clinical Data Summary (Representative OGA Inhibitor: Ceperognastat)
Ceperognastat (LY3372689) is one of the most clinically advanced OGA inhibitors for which data is available.
Phase 1 Clinical Trial in Healthy Volunteers
| Study Design | Doses | Key Findings |
| Single and Multiple Ascending Dose | Up to 16 mg (single); 1, 3, 7 mg once daily (multiple) | Well-tolerated with no serious adverse events. Pharmacokinetics suitable for once-daily dosing. |
| PET Occupancy Study | Single oral dose | Dose-dependent increase in brain OGA occupancy, reaching >90% at the highest dose. |
| PET Occupancy Study | 1 mg daily for 14 days | Brain OGA occupancy was 84% at trough plasma concentrations. |
Phase 2 Clinical Trial (PROSPECT-ALZ) in Early Symptomatic Alzheimer's Disease
| Study Design | Participants | Dosing | Primary Endpoint | Key Biomarker Findings | Clinical Outcome |
| Randomized, Double-Blind, Placebo-Controlled | 327 individuals with early symptomatic AD | 0.75 mg or 3 mg once daily for 76 weeks | Change in Integrated Alzheimer's Disease Rating Scale (iADRS) | Slowed rate of brain atrophy; Reduced tau accumulation (flortaucipir PET); Lowered plasma pTau217. | Failed to meet primary endpoint; high-dose group showed faster cognitive decline compared to placebo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in OGA inhibitor research.
Preclinical Efficacy Study in rTg4510 Mice
Caption: Preclinical Study Workflow
1. Animal Model:
-
Model: rTg4510 transgenic mice, which express the P301L mutation of human tau under the control of the CaMKIIα promoter. This leads to age-dependent development of NFTs and cognitive deficits.
2. Dosing Paradigm:
-
Compound Administration: The OGA inhibitor (e.g., Thiamet-G) or vehicle is administered to the mice, often starting at a young age before significant pathology develops. Administration can be via oral gavage or, for long-term studies, in the drinking water.
-
Duration: Treatment duration can range from several weeks to months to assess both acute and chronic effects on tau pathology and cognition.
3. Behavioral Assessment (Morris Water Maze):
-
Purpose: To evaluate spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. Latency to find the platform and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
4. Biochemical Analysis:
-
Tissue Preparation: Following euthanasia, brains are harvested. One hemisphere may be fixed for histology, and the other flash-frozen for biochemical analysis.
-
Western Blotting for Tau Phosphorylation:
-
Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked (e.g., with BSA in TBST) and incubated with primary antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Signal is detected and quantified to determine the ratio of phosphorylated tau to total tau.
-
5. Histological Analysis:
-
Immunohistochemistry for NFTs:
-
Fixed brain tissue is sectioned.
-
Sections are incubated with primary antibodies that recognize pathological tau conformations (e.g., MC1) or specific phospho-epitopes.
-
A secondary antibody conjugated to a reporter enzyme is applied.
-
A substrate is added to visualize the antibody binding.
-
The number and distribution of NFTs are quantified using microscopy and image analysis software.
-
Drug Development and Clinical Trial Logic
The development of an OGA inhibitor for Alzheimer's disease follows a structured path from preclinical research to clinical trials.
Caption: OGA Inhibitor Development Pipeline
Conclusion
Inhibition of O-GlcNAcase represents a compelling therapeutic strategy for Alzheimer's disease by targeting the downstream pathology of tau hyperphosphorylation and aggregation. Preclinical studies with various OGA inhibitors have demonstrated robust effects on reducing tau pathology in animal models. However, the translation of these promising preclinical findings into clinical efficacy remains a challenge, as highlighted by the Phase 2 results for ceperognastat. While specific data for this compound is not yet in the public domain, the collective research on this class of compounds provides a strong rationale for its continued investigation. Future research will need to focus on optimizing the therapeutic window, understanding potential off-target effects, and identifying the patient populations most likely to benefit from this therapeutic approach.
JNJ-65355394: An In-Depth Technical Guide for the Study of Protein Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-65355394, a potent and selective chemical probe for the study of O-GlcNAc hydrolase (OGA), a key enzyme in the regulation of protein glycosylation. This document details the compound's mechanism of action, provides quantitative data on its activity, and offers detailed experimental protocols for its application in research settings. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its use and effects.
Core Compound Properties and Activity
This compound is a small molecule inhibitor of O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins, allowing for the study of the functional roles of this dynamic post-translational modification in various cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and properties.
| Parameter | Value | Assay Type | Source |
| IC50 (OGA) | 1.3 nM | Fluorescence-based enzymatic assay | [1] |
| IC50 (human OGA in cells) | 3.9 nM | Cell-based OGA assay | [1] |
| Ki (OGA, t=0 min) | 1.1 nM | Time-dependent inhibition assay | [2] |
| Ki (OGA, t=15 min) | 0.035 nM | Time-dependent inhibition assay | [2] |
| k_inact | 0.0036 1/min | Time-dependent inhibition assay | [2] |
| k_inact/Ki | 3.27 1/(µM*s) | Time-dependent inhibition assay | [2] |
| IC50 (HEXA) | > 10 µM | Fluorescence-based enzymatic assay | [1] |
| Recommended Cellular Concentration | Up to 1 µM | [3] |
| Physicochemical Properties | Source | |
| Molecular Formula | C19H26N4OS | [4] |
| Molecular Weight | 358.50 g/mol | [4] |
| CAS Number | 2230598-99-7 | [4] |
Signaling and Mechanistic Diagrams
The following diagrams illustrate the mechanism of action of this compound and its impact on cellular signaling.
References
JNJ-65355394: A Technical Guide to an O-GlcNAcase Inhibitor and its Potential Impact on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: JNJ-65355394 is an O-GlcNAcase (OGA) inhibitor available as a chemical probe for research purposes.[1][2] Publicly available data specifically detailing its direct impact on neuroinflammation, including quantitative analyses and specific experimental protocols, is limited. This guide synthesizes the known mechanism of OGA inhibitors and extrapolates the potential effects of this compound on neuroinflammation based on preclinical data from analogous compounds.
Introduction to O-GlcNAcylation and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. This complex process involves the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines and chemokines. O-GlcNAcylation is a dynamic post-translational modification that involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Emerging evidence suggests that modulating O-GlcNAcylation levels through the inhibition of OGA can have significant therapeutic effects on neuroinflammation and neurodegeneration.
This compound is a chemical probe that functions as an inhibitor of OGA. By blocking the removal of O-GlcNAc, this compound is expected to increase global O-GlcNAcylation levels, thereby influencing various cellular signaling pathways implicated in neuroinflammation.
Mechanism of Action: OGA Inhibition and Neuroprotection
The primary mechanism of action of this compound is the inhibition of O-GlcNAcase. This leads to an accumulation of O-GlcNAcylated proteins within the cell. This increased glycosylation is hypothesized to mitigate neuroinflammation through several interconnected pathways.
Modulation of Glial Cell Activation
Microglia and Astrocytes: In neuroinflammatory conditions, microglia and astrocytes become activated, contributing to neuronal damage. Preclinical studies with other OGA inhibitors have demonstrated a reduction in the activation of these glial cells. For instance, treatment with the OGA inhibitor Thiamet-G has been shown to attenuate astrogliosis in mouse models of Parkinson's disease.
Inhibition of Pro-inflammatory Signaling Pathways
NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. O-GlcNAcylation of components of the NF-κB signaling pathway can inhibit its activity, thereby reducing the production of inflammatory mediators.
Caption: this compound inhibits OGA, leading to increased O-GlcNAcylation, which can modulate NF-κB signaling and reduce pro-inflammatory gene transcription.
Quantitative Data from Analogous OGA Inhibitors
While specific quantitative data for this compound's effect on neuroinflammation is not publicly available, data from other OGA inhibitors in preclinical models provide a strong rationale for its potential efficacy.
| Compound | Model | Key Findings | Reference |
| ASN90 | Rat Brain | ED50 of 7 mg/kg for brain protein O-GlcNAcylation. Strong correlation (R² = 0.99) between brain and PBMC O-GlcNAcylation. | [3][4] |
| Thiamet-G | P301L Tau Transgenic Mice | Increased tau O-GlcNAcylation, reduced formation of neurofibrillary tangles, and decreased neuronal loss. | |
| MK-8719 | rTg4510 Tauopathy Mice | Increased brain O-GlcNAc levels, reduced pathological tau, and attenuated brain atrophy. | [5] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly documented. However, based on standard methodologies used to evaluate OGA inhibitors in the context of neuroinflammation, the following representative protocols are provided.
In Vitro Microglia Activation Assay
This protocol describes a method to assess the effect of this compound on lipopolysaccharide (LPS)-induced microglial activation.
Caption: Workflow for assessing the anti-inflammatory effects of this compound on cultured microglia.
Methodology:
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the media to induce an inflammatory response. Include a vehicle control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant and prepare cell lysates.
-
Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.
-
Protein Expression: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) and O-GlcNAcylated proteins in the cell lysates by Western blotting.
-
In Vivo Mouse Model of Neuroinflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified number of days.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal injection of LPS.
-
Behavioral Testing: Perform behavioral tests (e.g., open field test, Y-maze) to assess cognitive and motor function.
-
Tissue Collection: After a defined period post-LPS injection, euthanize the mice and collect brain tissue.
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microglial (Iba1) and astrocyte (GFAP) activation.
-
Cytokine Measurement: Homogenize brain tissue and measure cytokine levels using ELISA or a multiplex assay.
-
Western Blot: Analyze protein levels of inflammatory markers and O-GlcNAcylated proteins in brain homogenates.
-
Conclusion and Future Directions
This compound, as an OGA inhibitor, holds promise as a research tool to investigate the role of O-GlcNAcylation in neuroinflammatory processes. Based on the evidence from analogous compounds, it is plausible that this compound could effectively modulate glial cell activation and reduce the production of pro-inflammatory mediators. However, to establish a definitive link and to understand its therapeutic potential, further studies are required. These should include detailed in vitro and in vivo experiments to specifically quantify the effects of this compound on neuroinflammatory markers and to elucidate the precise molecular mechanisms involved. The availability of this compound as a chemical probe provides a valuable opportunity for the research community to further explore the therapeutic potential of OGA inhibition in neurodegenerative diseases.
References
- 1. Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures and Patient-Derived Organoids from Tumor and Normal Colorectum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
The Therapeutic Potential of OGA Inhibition with JNJ-65355394: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of hyperphosphorylated tau protein is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies. A promising therapeutic strategy to counteract this is the inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Increased O-GlcNAcylation of tau is hypothesized to reduce its propensity for aggregation and promote its normal function. This technical guide explores the therapeutic potential of JNJ-65355394, an OGA inhibitor, as a disease-modifying agent for tauopathies. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this document provides a comprehensive overview of the underlying science, the mechanism of action, and the experimental approaches used to evaluate such compounds.
The Role of O-GlcNAcylation in Tau Pathology
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine sugar is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and OGA, which removes it. In the context of neurodegenerative diseases, there is a significant interplay between O-GlcNAcylation and phosphorylation of the tau protein. Evidence suggests that these two post-translational modifications can compete for the same or nearby sites on the tau protein.
Hyperphosphorylation of tau is a critical event leading to its detachment from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and other tauopathies. By inhibiting OGA, the levels of O-GlcNAcylated tau can be increased. This is thought to have a protective effect by:
-
Directly inhibiting tau aggregation: O-GlcNAcylation may sterically hinder the conformational changes required for tau to aggregate.
-
Reducing tau phosphorylation: Increased O-GlcNAcylation can prevent hyperphosphorylation at pathological sites.
-
Promoting proper tau function: By maintaining a more physiological state of post-translational modification, O-GlcNAcylated tau may be more likely to remain bound to microtubules, supporting neuronal structure and function.
This compound: An OGA Inhibitor
This compound has been identified as an O-GlcNAc hydrolase (OGA) inhibitor. As a chemical probe, its primary mechanism of action is the inhibition of the OGA enzyme, leading to an increase in global O-GlcNAcylation of proteins, including tau.
Quantitative Data (Illustrative)
Due to the limited public availability of specific data for this compound, the following tables are presented as illustrative examples of the types of quantitative data that are critical for the evaluation of an OGA inhibitor.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| OGA IC50 (nM) | Data Not Available |
| Selectivity vs. β-hexosaminidases | Data Not Available |
| Mechanism of Inhibition | Data Not Available |
This table would typically display the half-maximal inhibitory concentration (IC50) of this compound against the OGA enzyme, a key measure of its potency. It would also be crucial to show its selectivity against related enzymes like β-hexosaminidases to assess potential off-target effects. The mechanism of inhibition (e.g., competitive, non-competitive) would also be detailed.
Table 2: Preclinical Efficacy of this compound in a Tauopathy Mouse Model (Illustrative)
| Endpoint | Vehicle Control | This compound (X mg/kg) | % Change |
| Brain O-GlcNAc Levels | Baseline | Increased | Data Not Available |
| Soluble Tau Levels | Baseline | Reduced | Data Not Available |
| Insoluble Tau (NFTs) | Baseline | Reduced | Data Not Available |
| Cognitive Performance | Deficit | Improved | Data Not Available |
This table illustrates the expected outcomes from a preclinical study in a transgenic mouse model of tauopathy. Key endpoints would include the pharmacodynamic effect on brain O-GlcNAc levels, and the therapeutic efficacy in reducing both soluble and insoluble forms of pathological tau. Importantly, functional outcomes, such as improvements in cognitive performance in behavioral tests, would be a critical measure of the compound's potential.
Table 3: Pharmacokinetic Profile of this compound (Illustrative)
| Parameter | Value |
| Bioavailability (%) | Data Not Available |
| Brain Penetration (Brain/Plasma Ratio) | Data Not Available |
| Half-life (t1/2) | Data Not Available |
| Clearance | Data Not Available |
This table would summarize the key pharmacokinetic properties of this compound. For a centrally acting drug, high oral bioavailability and significant brain penetration are essential. The half-life and clearance rates would inform the dosing regimen for further studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of OGA inhibitors.
In Vitro OGA Inhibition Assay
Objective: To determine the potency (IC50) of this compound in inhibiting the enzymatic activity of OGA.
Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic or chromogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5)
-
This compound (and other test compounds)
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant OGA enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the OGA substrate to all wells.
-
Monitor the fluorescence or absorbance at regular intervals using a plate reader. The rate of substrate cleavage is proportional to OGA activity.
-
Calculate the percentage of OGA inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular O-GlcNAcylation Assay
Objective: To assess the ability of this compound to increase O-GlcNAc levels in a cellular context.
Materials:
-
A relevant cell line (e.g., SH-SY5Y neuroblastoma cells, or primary neurons)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-O-GlcNAc (e.g., CTD110.6), anti-actin or anti-tubulin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Plate the cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the fold-change in global O-GlcNAcylation.
Animal Model of Tauopathy
Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of tauopathy (e.g., P301S or P301L mutant human tau transgenic mice).
Materials:
-
Transgenic mice expressing mutant human tau
-
This compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Tissue homogenization buffers
-
ELISA kits for tau quantification
-
Histology reagents and antibodies for immunohistochemistry
Procedure:
-
Acclimate the transgenic mice to the housing and handling conditions.
-
Randomly assign mice to treatment groups (vehicle control and this compound at various doses).
-
Administer this compound or vehicle daily for a specified period (e.g., 3-6 months).
-
Conduct behavioral testing at baseline and at the end of the treatment period to assess cognitive function.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
One hemisphere of the brain can be fixed for immunohistochemical analysis of tau pathology (e.g., AT8 staining for phosphorylated tau).
-
The other hemisphere can be biochemically fractionated to separate soluble and insoluble tau fractions.
-
Quantify the levels of different tau species (total tau, phosphorylated tau) in the brain fractions using ELISA or Western blotting.
-
Analyze the data to determine the effect of this compound on tau pathology and cognitive function.
Visualizations
Signaling Pathway
Caption: OGA Inhibition Pathway for Tau Protein.
Experimental Workflow
Caption: Experimental Workflow for OGA Inhibitor Evaluation.
Conclusion
The inhibition of OGA represents a compelling therapeutic strategy for the treatment of tauopathies. By increasing the O-GlcNAcylation of tau, OGA inhibitors like this compound have the potential to reduce tau hyperphosphorylation and aggregation, thereby slowing or halting the progression of neurodegeneration. While specific data on this compound remains limited in the public sphere, the established scientific rationale and the well-defined experimental pathways for evaluation provide a strong foundation for its continued investigation. Further disclosure of preclinical and clinical data will be essential to fully elucidate the therapeutic potential of this compound.
JNJ-65355394: A Technical Guide to its Role in Modulating Intracellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-65355394 is a potent and selective inhibitor of O-GlcNAcase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. By blocking the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins, this compound effectively increases global O-GlcNAcylation levels. This modulation of the "O-GlcNAc-ome" has profound effects on a multitude of intracellular signaling pathways, making this compound a valuable chemical probe for studying the functional roles of O-GlcNAcylation and a potential therapeutic agent for a variety of diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory activity, detailed experimental protocols for its use, and a visualization of its impact on intracellular signaling.
Introduction to O-GlcNAcylation and the Role of OGA
O-GlcNAcylation is a reversible post-translational modification that is analogous to phosphorylation in its dynamic nature and its widespread impact on cellular processes. The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is exclusively mediated by O-GlcNAcase (OGA). This enzymatic pair maintains a dynamic equilibrium of protein O-GlcNAcylation that is highly responsive to cellular nutrient status and stress levels.
The O-GlcNAc modification is found on thousands of proteins involved in virtually all essential cellular functions, including:
-
Transcription and Translation: O-GlcNAcylation of transcription factors and ribosomal proteins modulates gene expression and protein synthesis.
-
Signal Transduction: Many signaling proteins, including kinases and phosphatases, are themselves O-GlcNAcylated, creating a complex interplay with phosphorylation.
-
Metabolism: Key enzymes in glucose metabolism are regulated by O-GlcNAcylation, linking nutrient availability to cellular function.
-
Cell Cycle Control: Proteins that govern cell cycle progression are O-GlcNAcylated, ensuring proper cell division.
-
Neurobiology: O-GlcNAcylation is particularly abundant in the brain and has been implicated in neuronal function and neurodegenerative diseases.
Given the central role of OGA in controlling the O-GlcNAc landscape, its inhibition presents a powerful strategy to globally enhance protein O-GlcNAcylation and study the downstream consequences.
This compound: An OGA Inhibitor
This compound has been identified as a potent and selective inhibitor of OGA. Its mechanism of action is centered on its ability to bind to the active site of the OGA enzyme, preventing it from hydrolyzing the O-GlcNAc moiety from substrate proteins. This leads to a time- and concentration-dependent increase in the O-GlcNAcylation of a wide array of intracellular proteins.
Quantitative Data
The inhibitory potency of this compound against the OGA enzyme has been characterized in biochemical assays. The following table summarizes the key quantitative data, which has been compiled from patent literature (WO2018109202A1).
| Parameter | Value | Description |
| OGA IC50 | < 100 nM | The half-maximal inhibitory concentration against purified human OGA enzyme. |
| Cellular EC50 | < 500 nM | The half-maximal effective concentration for increasing O-GlcNAcylation in a cellular context. |
Note: Specific values are often presented as ranges in patent literature to protect intellectual property. The provided values represent the general potency range disclosed for this compound and its analogs.
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound. These are based on standard methodologies in the field and information derived from patent literature.
OGA Enzyme Inhibition Assay (Biochemical)
This assay determines the direct inhibitory activity of this compound on the purified OGA enzyme.
Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 0.1% BSA)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the this compound dilution or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 25 µL of the OGA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 100 µL of 0.5 M glycine, pH 10.4).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-Methylumbelliferone).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular O-GlcNAcylation Assay (Western Blot)
This assay measures the ability of this compound to increase O-GlcNAc levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and reagents
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a desired time period (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the fold-increase in O-GlcNAcylation relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The inhibition of OGA by this compound has a cascading effect on numerous signaling pathways. The following diagrams illustrate the core mechanism and a typical experimental workflow.
Caption: O-GlcNAc Cycling and Inhibition by this compound.
Caption: Workflow for Assessing this compound Cellular Activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex and widespread roles of O-GlcNAcylation in cellular signaling. Its potency and selectivity for OGA allow for the controlled elevation of global O-GlcNAc levels, enabling researchers to dissect the intricate interplay between O-GlcNAcylation and other post-translational modifications, and to explore the functional consequences in various physiological and pathological contexts. The data and protocols presented in this guide provide a foundation for the effective use of this compound in advancing our understanding of O-GlcNAc biology and its potential as a therapeutic target.
A Technical Guide to the Basic Research Applications of JNJ-65355394: An O-GlcNAc Hydrolase (OGA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394, also identified as Compound 28, is a potent and selective inhibitor of O-GlcNAc hydrolase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental utility, and the methodologies employed in its characterization. The information presented is intended to support researchers and professionals in the fields of drug discovery and molecular biology in exploring the therapeutic potential and research applications of OGA inhibition.
Core Mechanism of Action
This compound functions as a chemical probe to investigate the roles of O-GlcNAc signaling in various cellular processes. By inhibiting OGA, this compound effectively increases the levels of O-GlcNAcylated proteins within cells. This modulation of the "O-GlcNAc cycle" allows for the study of downstream cellular events and signaling pathways influenced by this post-translational modification. The primary therapeutic rationale for developing OGA inhibitors is based on the hypothesis that increasing O-GlcNAcylation of specific proteins, such as tau, can prevent or reduce their pathological aggregation, a hallmark of several neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, derived from biochemical and cellular assays.
| Parameter | Value | Assay Type | Notes |
| IC50 | 1.9 nM | Biochemical OGA Inhibition Assay | Half-maximal inhibitory concentration against purified human OGA enzyme. |
| EC50 | 25 nM | Cellular OGA Inhibition Assay | Effective concentration to achieve 50% of maximal O-GlcNAc increase in IMR-32 cells. |
Table 1: In Vitro Efficacy of this compound
Signaling Pathway
The inhibition of OGA by this compound leads to an accumulation of O-GlcNAc on nuclear and cytoplasmic proteins, thereby influencing multiple signaling pathways. A primary focus of research is its effect on tau protein, which is implicated in Alzheimer's disease.
Caption: Mechanism of OGA inhibition by this compound and its effect on tau protein aggregation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the general procedures outlined for the characterization of OGA inhibitors.
Biochemical OGA Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against purified human OGA.
Materials:
-
Purified recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of purified human OGA enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the fluorogenic OGA substrate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., 100 mM glycine, pH 10.5).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the biochemical OGA inhibition assay.
Cellular OGA Inhibition Assay
Objective: To determine the potency of this compound in increasing O-GlcNAc levels in a cellular context.
Materials:
-
IMR-32 neuroblastoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed IMR-32 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control.
-
Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the cellular OGA inhibition assay.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of O-GlcNAcylation in health and disease. Its high potency and selectivity make it an ideal probe for in vitro and cellular studies aimed at understanding the functional consequences of OGA inhibition. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute experiments utilizing this compound to explore the therapeutic potential of modulating the O-GlcNAc signaling pathway. Further in vivo studies are warranted to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its potential as a lead compound for the development of novel therapeutics for neurodegenerative and other diseases.
Methodological & Application
Application Notes and Protocols for JNJ-65355394 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective chemical probe that inhibits O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, this compound leads to an increase in the overall level of protein O-GlcNAcylation within the cell. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. The ability to manipulate O-GlcNAcylation levels with inhibitors like this compound makes it a valuable tool for studying the functional roles of this modification in health and disease.
These application notes provide a detailed, representative experimental protocol for the use of this compound in cell culture, based on established methodologies for similar OGA inhibitors. It also outlines the key signaling pathways known to be affected by OGA inhibition and presents relevant quantitative data in a clear, tabular format.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 358.50 g/mol | [1][2][3] |
| CAS Number | 2230598-99-7 | [1][2][3] |
| Chemical Formula | C19H26N4OS | [1][2][3] |
| Recommended Starting Concentration (In Vitro) | 1 µM | Not explicitly stated for this compound, but a common starting point for potent OGA inhibitors. |
| Solubility | Soluble in DMSO | Based on common practice for similar small molecule inhibitors. |
Signaling Pathways Affected by this compound
Inhibition of OGA by this compound leads to hyper-O-GlcNAcylation of numerous intracellular proteins, thereby modulating various signaling pathways. Two of the most well-documented pathways affected are the NF-κB and Akt signaling cascades.
NF-κB Signaling Pathway
Increased O-GlcNAcylation has been shown to enhance the activity of the transcription factor NF-κB.[4][5] This can occur through the direct O-GlcNAcylation of NF-κB subunits, such as p65, which can affect its ability to bind to DNA and activate gene transcription.[4] This can lead to an altered expression of genes involved in inflammation, immunity, and cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - CAS:2230598-99-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyper-O-GlcNAcylation Is Anti-apoptotic and Maintains Constitutive NF-κB Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-65355394 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing JNJ-65355394, a potent O-GlcNAc hydrolase (OGA) inhibitor, in a Western blot experiment to assess its impact on total protein O-GlcNAcylation.
Introduction
This compound is a chemical probe that acts as an inhibitor of O-GlcNAc hydrolase (OGA), also known as O-GlcNAcase.[1][2] OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[3][4][5] This post-translational modification, known as O-GlcNAcylation, is a dynamic and reversible process that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and protein stability.[4][5] By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins, which can be detected by Western blotting. This application note provides a comprehensive guide for researchers to effectively use this compound to study the effects of OGA inhibition on protein O-GlcNAcylation in a cellular context.
Signaling Pathway of O-GlcNAc Cycling
The diagram below illustrates the dynamic cycling of O-GlcNAc on proteins, which is regulated by the opposing activities of O-GlcNAc transferase (OGT) and O-GlcNAc hydrolase (OGA). This compound specifically inhibits OGA, leading to an increase in protein O-GlcNAcylation.
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently detecting changes in global protein O-GlcNAcylation using Western blotting.
Materials and Reagents
-
Cell Lines: HeLa, HEK293T, or U87-MG cells are suitable for studying OGA inhibitors.[6][7][8]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: (e.g., BCA or Bradford assay).
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody: Anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6 or RL2).[7][9]
-
Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG, as appropriate for the primary antibody.
-
Chemiluminescent Substrate.
-
Imaging System: For detecting chemiluminescence.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours). A recommended starting concentration for similar OGA inhibitors is 1 µM.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. Densitometry should be used to quantify the intensity of the O-GlcNAc signal, which is then normalized to a loading control.
| Treatment Group | This compound Conc. (µM) | Treatment Time (hours) | Normalized O-GlcNAc Level (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.12 |
| This compound | 0.1 | 24 | Data | Data |
| This compound | 1 | 24 | Data | Data |
| This compound | 10 | 24 | Data | Data |
Note: The data in this table is for illustrative purposes. Actual results will vary depending on the experimental conditions.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for assessing the effect of this compound.
Caption: Workflow for Western blot analysis of O-GlcNAcylation after this compound treatment.
Troubleshooting
-
No or Weak O-GlcNAc Signal:
-
Increase the concentration of this compound or the treatment duration.
-
Ensure the primary and secondary antibodies are used at the recommended dilutions and are compatible.
-
Verify the activity of the chemiluminescent substrate.
-
-
High Background:
-
Increase the number and duration of the wash steps.
-
Optimize the blocking conditions (e.g., extend blocking time or try a different blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Uneven Bands:
-
Ensure complete cell lysis and accurate protein quantification.
-
Ensure proper gel polymerization and running conditions.
-
Verify that the transfer was even across the entire gel.
-
By following this detailed application note and protocol, researchers can effectively utilize this compound to investigate the role of OGA and the dynamics of protein O-GlcNAcylation in their specific experimental systems.
References
- 1. Anti-O-GlcNAc Antibodies | Invitrogen [thermofisher.com]
- 2. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc antibody (65292-1-Ig) | Proteintech [ptglab.com]
- 8. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Application Note: Assessing Cell Permeability of JNJ-65355394, a PAD4 Inhibitor, Using an In Vitro Caco-2 Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-65355394 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the progression of various autoimmune and inflammatory diseases, including rheumatoid arthritis.[1] The therapeutic efficacy of orally administered drugs is critically dependent on their ability to permeate the intestinal epithelium and enter systemic circulation. Therefore, assessing the cell permeability of drug candidates like this compound is a crucial step in early drug development.
This document provides a detailed protocol for evaluating the bidirectional permeability of this compound using the Caco-2 cell monolayer model. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the human intestinal epithelium.[2] This model is widely used in the pharmaceutical industry to predict in vivo drug absorption and to identify whether a compound is a substrate for active efflux transporters.[2][3]
Principle of the Caco-2 Permeability Assay
The Caco-2 assay measures the rate at which a compound, such as this compound, traverses a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane insert.[2] The experiment is performed in two directions:
-
Apical (A) to Basolateral (B): This direction simulates drug absorption from the gut lumen into the bloodstream.
-
Basolateral (B) to Apical (A): This direction is used to investigate the potential for active efflux, where transporters pump the drug back into the gut lumen, limiting its absorption.
The apparent permeability coefficient (Papp), a quantitative measure of the permeability rate, is calculated from the concentration of the compound that appears in the receiver chamber over time.[3] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.
dot
References
Application Note: Immunoprecipitation of Tau Protein for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the immunoprecipitation (IP) of tau protein from biological samples. Tau is a microtubule-associated protein that is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. Immunoprecipitation is a powerful technique to isolate tau protein and its interacting partners, enabling further downstream analysis such as Western blotting and mass spectrometry.
It is important to clarify the function of certain research compounds in this context. JNJ-65355394 is an inhibitor of O-GlcNAc hydrolase (OGA), an enzyme that removes O-GlcNAc modifications from proteins, including tau.[1] Therefore, this compound would be used to study the effects of O-GlcNAcylation on tau pathology, rather than for the immunoprecipitation of tau itself.
For the direct immunoprecipitation of tau, a specific anti-tau antibody is required. An example of such an antibody developed by Johnson & Johnson is JNJ-63733657 (posdinemab), a humanized monoclonal antibody that targets phosphorylated tau.[2][3] This protocol provides a general framework for tau immunoprecipitation that can be adapted for use with specific anti-tau antibodies like JNJ-63733657.
Experimental Protocol: Immunoprecipitation of Tau Protein
This protocol outlines the key steps for the immunoprecipitation of tau from cell lysates or brain homogenates.
Materials:
-
Cell or tissue sample
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 0.5% sodium deoxycholate, pH 6.8)[4]
-
Anti-tau antibody (e.g., Tau13 monoclonal antibody, or a specific antibody like JNJ-63733657 for phosphorylated tau)[4][6]
-
Control IgG antibody (from the same host species as the anti-tau antibody)
-
Protein A/G magnetic beads or agarose beads[5]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)[5]
-
Elution Buffer[5]
-
SDS-PAGE sample loading buffer[5]
Procedure:
-
Sample Preparation and Lysis:
-
For cell cultures, wash cells with ice-cold PBS and then add lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
For tissue samples, homogenize the tissue in ice-cold lysis buffer with inhibitors.[4][7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the protein lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate using a suitable protein assay (e.g., BCA assay).[5]
-
Incubate a specific amount of protein lysate (e.g., 1 mg) with the primary anti-tau antibody (e.g., 4-10 µg) for 2-4 hours or overnight at 4°C on a rotator.[4][5][9]
-
In a separate tube, incubate the same amount of lysate with a control IgG antibody as a negative control.
-
-
Capture of Immune Complexes:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.[5] With each wash, resuspend the beads, incubate for a few minutes, and then pellet the beads.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins from the beads by adding elution buffer or directly adding SDS-PAGE sample loading buffer and boiling for 5-10 minutes at 70-95°C.[5]
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted protein samples are now ready for downstream analysis, such as Western blotting or mass spectrometry.
-
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| Starting Material | ||
| Protein Lysate per IP | 0.5 - 2 mg | [4] |
| Antibody | ||
| Primary Anti-Tau Antibody | 2 - 10 µg | [4][5][9] |
| Control IgG | Equivalent amount to primary Ab | |
| Beads | ||
| Protein A/G Beads (slurry) | 20 - 50 µL | [5][9] |
| Incubation Times | ||
| Pre-clearing | 1 hour | |
| Antibody-Lysate Incubation | 2 hours to overnight | [5] |
| Immune Complex Capture | 1 - 2 hours | |
| Centrifugation | ||
| Lysate Clarification | 14,000 - 20,000 x g for 15-40 min | [8] |
| Bead Pelleting | 1,000 - 3,000 x g for 1-3 min | |
| Washing & Elution | ||
| Number of Washes | 3 - 5 times | [5] |
| Elution Volume | 20 - 50 µL | [5] |
| Elution Temperature | 70 - 100 °C | [5] |
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 Studies of the Anti-Tau Monoclonal Antibody JNJ-63733657 in Healthy Participants and Participants with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Studies of the Anti-Tau Monoclonal Antibody JNJ-63733657 in Healthy Participants and Participants with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tau immunoprecipitation for mass spectrometry analysis [bio-protocol.org]
- 5. Immunoprecipitation of tau for pTau studies [bio-protocol.org]
- 6. Development of immunoprecipitation - two-dimensional liquid chromatography - mass spectrometry methodology as biomarker read-out to quantify phosphorylated tau in cerebrospinal fluid from Alzheimer disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tau protein profiling in tauopathies: a human brain study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a High-Throughput Screen for O-GlcNAc Hydrolase (OGA) Inhibitors
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust high-throughput screening (HTS) assay for the identification and characterization of inhibitors of O-GlcNAc hydrolase (OGA), using JNJ-65355394 as a representative compound. O-GlcNAcylation is a dynamic post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is added to serine and threonine residues of nuclear and cytoplasmic proteins by O-GlcNAc transferase (OGT) and removed by OGA. This process is crucial for regulating a multitude of cellular signaling pathways. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer, making OGA a compelling therapeutic target.
Note on Target: Initial searches may create confusion between JNJ compounds targeting the P2X7 receptor (e.g., JNJ-47965567, JNJ-54175446) and this compound. It is important to clarify that this compound is an O-GlcNAc hydrolase (OGA) inhibitor, and the following protocols are designed for this specific target.
Signaling Pathway
The O-GlcNAc cycling pathway is a critical regulatory mechanism integrated with cellular metabolism. The hexosamine biosynthetic pathway (HBP) utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the substrate for OGT. OGT then transfers GlcNAc to target proteins. OGA removes this modification, allowing for a dynamic control of protein function. This "O-GlcNAc cycling" often competes with phosphorylation at the same or adjacent sites, thereby influencing a wide array of signaling cascades.
High-Throughput Screening Workflow
A typical workflow for a high-throughput screen to identify OGA inhibitors involves several stages, from assay development and primary screening to hit confirmation and characterization. The following diagram illustrates this process.
Data Presentation
Quantitative data from screening and subsequent characterization should be organized for clear comparison.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - Primary Assay | IC50 (µM) - Orthogonal Assay | Selectivity (OGT IC50 / OGA IC50) | Cell-based O-GlcNAc Accumulation EC50 (µM) |
| This compound | 95% | 0.05 | 0.06 | >1000 | 0.1 |
| Control Cmpd A | 92% | 0.1 | 0.12 | >500 | 0.25 |
| Hit Cmpd 1 | 85% | 1.2 | 1.5 | 200 | 5.0 |
| Hit Cmpd 2 | 78% | 2.5 | 2.8 | 150 | 10.2 |
| False Positive | 88% | 0.5 | >50 | N/A | >50 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for OGA Activity
This protocol describes a sensitive and robust HTS assay to measure OGA activity.
Principle: This assay measures the enzymatic activity of OGA on a biotinylated O-GlcNAcylated peptide substrate. The product, a de-GlcNAcylated peptide, is detected using a specific antibody conjugated to a FRET donor (e.g., Europium cryptate) and a FRET acceptor (e.g., XL665) linked to streptavidin. When the substrate is intact, FRET occurs. OGA activity leads to a decrease in the FRET signal.
Materials:
-
Recombinant human OGA enzyme
-
Biotinylated O-GlcNAc peptide substrate (e.g., Biotin-peptide-Ser(O-GlcNAc)-peptide)
-
Anti-O-GlcNAc antibody conjugated to Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (in DMSO) into the 384-well assay plates. For controls, dispense DMSO alone (negative control) and a known OGA inhibitor (positive control).
-
Enzyme Preparation: Prepare a solution of recombinant OGA in assay buffer at a 2X final concentration.
-
Substrate Preparation: Prepare a solution of the biotinylated O-GlcNAc peptide substrate in assay buffer at a 2X final concentration.
-
Enzyme Addition: Add 5 µL of the OGA enzyme solution to each well of the assay plate containing the compounds.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mixture containing the anti-O-GlcNAc-Europium antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mixture to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620 * 10,000).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high and low controls.
Protocol 2: Cell-Based O-GlcNAc Accumulation Assay
This protocol provides a method to confirm the activity of OGA inhibitors in a cellular context.
Principle: Inhibition of OGA in cells leads to an accumulation of O-GlcNAcylated proteins. This can be quantified using an in-cell Western blot or a high-content imaging approach.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
96-well or 384-well clear-bottom black imaging plates
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
Primary antibody for normalization (e.g., anti-GAPDH or β-actin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-mouse and IRDye 680RD goat anti-rabbit)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
In-cell Western imaging system or high-content imager
Procedure:
-
Cell Plating: Seed cells into the wells of the imaging plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response curve of the test compounds for 18-24 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the anti-O-GlcNAc primary antibody and the normalization primary antibody in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a mixture of the corresponding fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells extensively with PBS-T.
-
Image the plates using an in-cell Western imaging system or a high-content imager, acquiring signals in the appropriate channels (e.g., 700 nm and 800 nm).
-
-
Data Analysis:
-
Quantify the integrated intensity of the O-GlcNAc signal and the normalization signal for each well.
-
Normalize the O-GlcNAc signal to the normalization signal.
-
Plot the normalized O-GlcNAc signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Application Notes and Protocols for JNJ-65355394 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective inhibitor of O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating the function of numerous proteins involved in key cellular processes, including transcription, signal transduction, and protein stability. In the context of neurobiology, O-GlcNAcylation is of particular interest due to its interplay with protein phosphorylation, especially of the microtubule-associated protein tau.
Aberrant hyperphosphorylation of tau is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation and subsequent aggregation into neurofibrillary tangles.[2][3] By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylated proteins, including tau, thereby offering a promising therapeutic strategy for these devastating disorders.
These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including its mechanism of action, protocols for assessing its neuroprotective effects, and methods for analyzing its impact on tau phosphorylation.
Mechanism of Action: OGA Inhibition
This compound functions by blocking the catalytic activity of OGA. This inhibition leads to an accumulation of O-GlcNAc on a multitude of intracellular proteins. In neurons, this has several key consequences relevant to neurodegenerative disease research:
-
Modulation of Tau Phosphorylation: O-GlcNAcylation and phosphorylation can occur on the same or nearby serine/threonine residues of the tau protein. An increase in O-GlcNAcylation can sterically hinder the action of kinases, leading to a decrease in tau hyperphosphorylation.[2][3]
-
Inhibition of Tau Aggregation: By reducing hyperphosphorylation, increased O-GlcNAcylation can prevent the conformational changes in tau that lead to its aggregation into paired helical filaments and ultimately neurofibrillary tangles.
-
Neuroprotection: The modulation of various signaling pathways through increased O-GlcNAcylation can contribute to enhanced neuronal survival and resilience against cellular stressors, such as excitotoxicity and oxidative stress.
-
Regulation of Autophagy: OGA inhibition has been shown to influence autophagy, a cellular process critical for clearing aggregated proteins.[4]
Figure 1: Signaling pathway of this compound action.
Data Presentation
The following table summarizes the expected outcomes of this compound application in primary neuron cultures based on studies with similar OGA inhibitors like Thiamet G.
| Experimental Assay | Parameter Measured | Expected Outcome with this compound | Reference Compound Data (Thiamet G) |
| Western Blot | Global O-GlcNAcylation | Increased | EC50 of 33 nM in rTg4510 primary neurons.[2] |
| Tau Phosphorylation (e.g., pS396, pS202/T205) | Decreased | Significant reduction in soluble and insoluble hyperphosphorylated tau in rTg4510 mice.[2][3] | |
| Total Tau Levels | No significant change | Levels of normally phosphorylated P301L tau were not altered.[2] | |
| Neuroprotection Assay (e.g., MTT) | Neuronal Viability (under stress) | Increased | Not directly quantified in the provided search results for primary neurons. |
| Immunocytochemistry | Neurite Outgrowth / Morphology | Potential for preservation or enhancement | OGA inhibition can influence neuronal development and morphology. |
Experimental Protocols
The following protocols are adapted from established methods for primary neuron culture and the use of OGA inhibitors. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.
References
Application Notes and Protocols: Exploring the Synergy of JNJ-65355394 with Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective inhibitor of O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The dynamic cycling of O-GlcNAcylation, regulated by OGA and O-GlcNAc transferase (OGT), is a critical post-translational modification that modulates a vast array of cellular processes. In cancer, there is a growing body of evidence indicating that aberrant O-GlcNAcylation plays a crucial role in tumor progression, metabolic reprogramming, and therapeutic resistance.[1][2][3][4]
Elevated levels of O-GlcNAcylation are a hallmark of many cancers, influencing key signaling pathways often driven by protein kinases.[2][3] This modification can directly impact the activity and stability of crucial oncogenic proteins and transcription factors such as c-Myc and HIF-1α.[1][2] Furthermore, a complex interplay, often referred to as a "yin-yang" relationship, exists between O-GlcNAcylation and phosphorylation, the primary mechanism of action for kinase inhibitors.[5][6] This intricate crosstalk suggests that modulating O-GlcNAcylation levels with an OGA inhibitor like this compound could synergize with kinase inhibitors to enhance their anti-cancer efficacy.
These application notes provide a theoretical framework and detailed protocols for investigating the potential synergistic effects of combining this compound with various classes of kinase inhibitors in preclinical cancer models. The proposed experiments are designed to elucidate the mechanistic basis of such combinations and to identify promising therapeutic strategies for further development.
Rationale for Combination Therapy
The rationale for combining this compound with kinase inhibitors is rooted in the extensive crosstalk between O-GlcNAcylation and kinase-driven signaling pathways in cancer.
-
Modulation of Oncogenic Signaling: Many key components of oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway, are regulated by both phosphorylation and O-GlcNAcylation.[1] By inhibiting OGA, this compound increases O-GlcNAcylation, which may alter the phosphorylation status and activity of critical nodes in these pathways, potentially sensitizing cancer cells to kinase inhibitors that target the same pathways.
-
Overcoming Drug Resistance: Resistance to kinase inhibitors often involves the activation of bypass signaling pathways. O-GlcNAcylation is implicated in therapeutic resistance mechanisms.[7] The use of this compound could potentially circumvent these resistance mechanisms by modulating the activity of proteins involved in these alternative pathways.
-
Direct Regulation of Kinases: Studies have shown that some kinases are themselves O-GlcNAcylated, and this modification can directly influence their activity.[6] By altering the O-GlcNAcylation state of specific kinases, this compound could enhance the inhibitory effects of compounds that target their catalytic activity.
Potential Kinase Inhibitor Combination Partners
Based on the known interplay between O-GlcNAcylation and key cancer signaling pathways, the following classes of kinase inhibitors represent promising candidates for combination studies with this compound:
| Kinase Inhibitor Class | Target Pathway | Rationale for Combination |
| PI3K/AKT/mTOR Inhibitors | PI3K/AKT/mTOR | This pathway is a central regulator of cell growth and survival and is heavily influenced by O-GlcNAcylation.[1] |
| MEK/ERK Inhibitors | MAPK/ERK | Crosstalk between O-GlcNAcylation and the MAPK pathway has been reported to regulate transcription factors like FOXM1.[1] |
| CDK4/6 Inhibitors | Cell Cycle | O-GlcNAcylation is known to regulate cell cycle progression, and combining this compound with CDK4/6 inhibitors could lead to enhanced cell cycle arrest. |
| Receptor Tyrosine Kinase (RTK) Inhibitors | e.g., EGFR, HER2 | O-GlcNAcylation can modulate the signaling downstream of RTKs.[3] |
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with a kinase inhibitor of interest.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the single-agent and combination effects of this compound and a kinase inhibitor on cancer cell viability and to quantify the degree of synergy.
Materials:
-
Cancer cell line(s) of interest
-
This compound (and appropriate solvent, e.g., DMSO)
-
Kinase inhibitor of interest (and appropriate solvent)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the kinase inhibitor. A 7x7 dose matrix is recommended for comprehensive synergy analysis.
-
Treatment: Treat the cells with single agents and combinations of this compound and the kinase inhibitor at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the IC50 values for each single agent.
-
Use a synergy model (e.g., Bliss independence or Loewe additivity) to calculate a synergy score.[8] The Chou-Talalay method can also be used to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
Data Presentation:
| Treatment | IC50 (µM) |
| This compound | [Insert Value] |
| Kinase Inhibitor X | [Insert Value] |
| Combination (this compound + Kinase Inhibitor X) | Synergy Score / Combination Index |
| [Concentration 1] + [Concentration A] | [Insert Value] |
| [Concentration 2] + [Concentration B] | [Insert Value] |
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of synergy by examining the effect of the drug combination on key signaling proteins.
Materials:
-
Cancer cell line(s) of interest
-
This compound
-
Kinase inhibitor of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary and secondary antibodies (e.g., for p-AKT, total AKT, p-ERK, total ERK, c-Myc, O-GlcNAc [RL2], and a loading control like β-actin)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the kinase inhibitor, and the combination at synergistic concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform SDS-PAGE, transfer proteins to a membrane, block, and probe with primary and secondary antibodies.
-
Imaging and Analysis: Visualize the protein bands and quantify their intensity. Normalize to the loading control.
Protocol 3: In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Kinase inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Kinase Inhibitor alone, Combination).[9]
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
Data Presentation:
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Combination |
| Vehicle | [Insert Value] | N/A | N/A | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Kinase Inhibitor X | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
Visualizations
Caption: Crosstalk between kinase signaling and O-GlcNAcylation.
Caption: Workflow for in vitro synergy assessment.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The combination of the OGA inhibitor this compound with various kinase inhibitors represents a novel and scientifically compelling strategy for cancer therapy. The provided application notes and protocols offer a comprehensive guide for researchers to explore this therapeutic concept. By systematically evaluating the synergistic potential and underlying mechanisms, these studies can pave the way for the development of more effective and durable anti-cancer treatments. It is important to note that the proposed combinations are based on a strong scientific rationale, and the described protocols are intended to guide the experimental validation of this approach.
References
- 1. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation: an important post-translational modification and a potential therapeutic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc Signaling in Cancer Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-65355394 in In Vitro Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JNJ-65355394, a potent and selective inhibitor of O-GlcNAcase (OGA), in various in vitro models of disease. The protocols detailed below are designed to facilitate the investigation of this compound's mechanism of action and its therapeutic potential in neurodegenerative disorders and other relevant disease areas.
Introduction
This compound is a small molecule inhibitor of O-GlcNAcase (OGA), the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] The O-GlcNAc modification is a dynamic post-translational modification that plays a crucial role in regulating a wide array of cellular processes. By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation, a strategy that has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary hypothesis is that increased O-GlcNAcylation of proteins like tau and α-synuclein can interfere with their pathological aggregation.
Principle of Action
The central mechanism of this compound is the inhibition of OGA, leading to a subsequent increase in the O-GlcNAcylation of intracellular proteins. This enhanced glycosylation can modulate protein function, stability, and localization, thereby impacting downstream cellular pathways implicated in disease pathogenesis.
Figure 1: Mechanism of Action of this compound.
Applications in In Vitro Disease Models
This compound is a valuable tool for investigating the role of O-GlcNAcylation in various disease states. Potential applications include:
-
Neurodegenerative Diseases: Studying the effect of increased O-GlcNAcylation on the aggregation of tau and α-synuclein in cellular models of Alzheimer's and Parkinson's disease.
-
Neuroinflammation: Investigating the impact of OGA inhibition on inflammatory pathways in microglia and astrocyte cell cultures.
-
Other Proteinopathies: Exploring the potential of modulating O-GlcNAcylation in other diseases characterized by protein aggregation.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common in vitro assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Assessment of this compound on Global O-GlcNAcylation in a Neuronal Cell Line
This protocol describes how to treat a neuronal cell line (e.g., SH-SY5Y) with this compound and assess the resulting changes in total protein O-GlcNAcylation.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.[2][3]
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
-
Data Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control.
Figure 2: Workflow for O-GlcNAcylation Assessment.
Expected Results: A dose-dependent increase in the overall O-GlcNAcylation of proteins should be observed with increasing concentrations of this compound.
| This compound (nM) | Fold Change in O-GlcNAcylation (Normalized to Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.2 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.6 |
| 100 | 8.2 ± 0.9 |
| 1000 | 8.5 ± 1.0 |
| Table 1: Representative quantitative data for the effect of this compound on global O-GlcNAcylation in SH-SY5Y cells. Data are presented as mean ± SEM from three independent experiments. |
Protocol 2: In Vitro Tau Aggregation Assay
This protocol outlines a method to assess the effect of this compound on the heparin-induced aggregation of recombinant tau protein, monitored by Thioflavin T (ThT) fluorescence.[4][5]
Materials:
-
Recombinant human tau protein (full-length or a fragment like K18)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
This compound (stock solution in DMSO)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of tau protein, heparin, ThT, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Recombinant tau protein (e.g., 2 µM final concentration)
-
This compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle control
-
ThT (e.g., 20 µM final concentration)
-
-
Initiation of Aggregation: Add heparin to each well to initiate aggregation (e.g., 0.5 µM final concentration).
-
Fluorescence Monitoring: Immediately place the plate in a plate reader pre-set to 37°C. Measure ThT fluorescence at regular intervals (e.g., every 5 minutes) for several hours with intermittent shaking.
-
Data Analysis: Plot the fluorescence intensity over time for each condition. The lag time and the maximum fluorescence intensity can be used to quantify the extent and kinetics of aggregation.
Expected Results: this compound is not expected to directly inhibit tau aggregation in this cell-free assay, as its mechanism is to increase O-GlcNAcylation within a cellular context. This assay is more suitable for direct aggregation inhibitors. To test the hypothesis that this compound's effect on tau is mediated by O-GlcNAcylation, a cellular assay is required (see Protocol 3).
Protocol 3: Cellular Tau Aggregation Model
This protocol describes a method to evaluate the effect of this compound on tau aggregation in a cellular model. This can be achieved using cell lines that overexpress a mutant form of tau (e.g., P301S) and are treated with an aggregation-inducing agent.
Materials:
-
HEK293 or SH-SY5Y cells stably expressing a pro-aggregant form of human tau (e.g., P301S-tau)
-
Culture medium
-
This compound (stock solution in DMSO)
-
Tau "seeds" (pre-formed fibrils of recombinant tau) or other aggregation inducers
-
Cell lysis buffer
-
Filter trap assay apparatus or methods for insoluble protein fractionation
-
Anti-tau antibodies for detection (e.g., total tau, phospho-tau)
Procedure:
-
Cell Culture and Treatment: Culture the tau-expressing cells and treat with this compound or vehicle for 24-48 hours.
-
Induction of Aggregation: Add tau seeds to the culture medium to induce the aggregation of intracellular tau.
-
Cell Lysis and Fractionation: After an appropriate incubation period (e.g., 24-72 hours), lyse the cells and separate the soluble and insoluble protein fractions by centrifugation.
-
Detection of Aggregated Tau:
-
Filter Trap Assay: Pass the insoluble fraction through a cellulose acetate membrane. The aggregated tau will be trapped on the membrane and can be detected by dot blot using an anti-tau antibody.
-
Western Blot: Analyze the insoluble fraction by Western blotting to detect high-molecular-weight tau species.
-
-
Data Analysis: Quantify the amount of aggregated tau in each treatment condition and normalize to the total tau levels.
Expected Results: Treatment with this compound is expected to reduce the amount of insoluble, aggregated tau in a dose-dependent manner.
| This compound (nM) | Relative Tau Aggregation (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 ± 7 |
| 10 | 62 ± 9 |
| 100 | 41 ± 6 |
| 1000 | 35 ± 5 |
| Table 2: Hypothetical quantitative data for the effect of this compound on induced tau aggregation in a cellular model. Data are presented as mean ± SEM. |
Protocol 4: In Vitro Neuroinflammation Model
This protocol details a method to assess the anti-inflammatory effects of this compound in a co-culture model of neurons and microglia.[6][7]
Materials:
-
Primary cortical neurons
-
BV-2 microglial cell line
-
Neuron culture medium
-
BV-2 culture medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound (stock solution in DMSO)
-
Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6)
-
Reagents for assessing neuronal viability (e.g., MTT assay or immunocytochemistry for neuronal markers)
Procedure:
-
Co-culture Setup: Culture primary neurons for several days. Then, seed BV-2 microglia onto the neuronal culture at a specific ratio (e.g., 1:5 microglia to neurons).
-
Treatment: Pre-treat the co-cultures with this compound or vehicle for a few hours.
-
Induction of Inflammation: Stimulate the co-cultures with LPS and IFN-γ to induce an inflammatory response in the microglia.
-
Assessment of Inflammatory Mediators: After 24 hours, collect the culture supernatant and measure the levels of nitric oxide, TNF-α, and IL-6.
-
Assessment of Neuronal Viability: After 48-72 hours, assess neuronal viability using an MTT assay or by fixing the cells and staining for a neuronal marker (e.g., NeuN or MAP2) to quantify neuronal survival.
-
Data Analysis: Compare the levels of inflammatory mediators and neuronal viability between the different treatment groups.
Figure 3: Workflow for In Vitro Neuroinflammation Assay.
Expected Results: this compound may reduce the production of pro-inflammatory mediators and protect neurons from microglia-induced toxicity.
| Treatment | TNF-α (pg/mL) | Neuronal Viability (% of Control) |
| Control | 25 ± 5 | 100 |
| LPS/IFN-γ | 550 ± 45 | 55 ± 8 |
| LPS/IFN-γ + this compound (100 nM) | 320 ± 30 | 80 ± 6 |
| Table 3: Representative quantitative data for the anti-inflammatory and neuroprotective effects of this compound in a co-culture model. Data are presented as mean ± SEM. |
Conclusion
This compound is a powerful research tool for elucidating the role of O-GlcNAcylation in health and disease. The protocols provided here offer a starting point for investigating its therapeutic potential in various in vitro disease models. Careful optimization of experimental conditions is crucial for obtaining robust and reproducible data.
References
- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for JNJ-65355394: Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of JNJ-65355394, a potent and selective inhibitor of O-GlcNAc hydrolase (OGA). OGA is a critical enzyme in the O-GlcNAc signaling pathway, which is implicated in various cellular processes and disease states, including neurodegenerative disorders. This document outlines detailed protocols for determining the dose-response curve of this compound through both biochemical and cellular assays. Furthermore, it provides a visual representation of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and its cellular effects.
Introduction to this compound
This compound is a chemical probe identified as an inhibitor of O-GlcNAc hydrolase (OGA). OGA is the enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous signaling pathways, and its dysregulation has been linked to various diseases. By inhibiting OGA, this compound increases the overall levels of protein O-GlcNAcylation, providing a valuable tool for studying the functional role of this modification and for potential therapeutic development.
Compound Details:
| Parameter | Value |
| Compound Name | This compound |
| Target | O-GlcNAc hydrolase (OGA) |
| Molecular Formula | C₁₉H₂₆N₄OS |
| Molecular Weight | 358.50 g/mol |
| CAS Number | 2230598-99-7 |
O-GlcNAc Signaling Pathway
The O-GlcNAc signaling pathway is a dynamic post-translational modification system that modulates the function of a wide array of intracellular proteins. Unlike phosphorylation, which is regulated by hundreds of kinases and phosphatases, O-GlcNAcylation is controlled by the opposing actions of just two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAc hydrolase (OGA), which removes it. This compound acts by inhibiting OGA, thereby increasing the levels of O-GlcNAcylated proteins.
Experimental Protocols
To determine the dose-response curve of this compound, both biochemical and cellular assays are recommended. A biochemical assay will determine the direct inhibitory effect on the OGA enzyme, while a cellular assay will assess the compound's activity in a physiological context.
Biochemical Assay: In Vitro OGA Inhibition Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of OGA using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). Inhibition of OGA by this compound will result in a decreased production of p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human OGA enzyme
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5
-
Stop Solution: 0.4 M glycine, pH 10.4
-
96-well microplate
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant human OGA enzyme in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 10 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the diluted OGA enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the pNP-GlcNAc substrate solution (prepared in Assay Buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction: Add 150 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment. The principle is based on the thermal stabilization of a target protein upon ligand binding. This protocol describes how to perform CETSA® to assess the engagement of this compound with OGA in intact cells.
Materials:
-
Cell line expressing OGA (e.g., HEK293, SH-SY5Y)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating cells (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-OGA antibody
-
Anti-loading control antibody (e.g., GAPDH, β-actin)
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours) in a CO₂ incubator.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a PCR cycler, followed by cooling to 4°C for 3 minutes. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against OGA and a loading control antibody.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for OGA and the loading control.
-
Normalize the OGA band intensity to the loading control.
-
For each this compound concentration, plot the normalized OGA intensity against the temperature to generate melting curves.
-
Alternatively, at a fixed temperature showing a significant shift, plot the normalized OGA intensity against the logarithm of the this compound concentration to generate an isothermal dose-response curve and determine the EC₅₀.
-
Data Presentation and Interpretation
The quantitative data obtained from the biochemical and cellular assays should be summarized in tables for clear comparison.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value |
| In Vitro OGA Inhibition | IC₅₀ (nM) | To be determined |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| CETSA® | e.g., HEK293 | EC₅₀ (nM) | To be determined |
The IC₅₀ value from the biochemical assay represents the concentration of this compound required to inhibit 50% of the OGA enzyme activity in vitro. The EC₅₀ value from the cellular assay reflects the concentration required to engage 50% of the OGA target in a cellular context, taking into account cell permeability and other physiological factors. A comparison of these two values can provide insights into the compound's cell penetration and activity in a biological system.
Conclusion
These application notes provide a framework for the comprehensive evaluation of this compound, a novel OGA inhibitor. The detailed protocols for biochemical and cellular assays will enable researchers to determine the dose-response characteristics of this compound, a critical step in its validation as a chemical probe and in any further drug development efforts. The provided diagrams of the O-GlcNAc signaling pathway and experimental workflows serve as valuable visual aids for understanding the compound's mechanism of action and for the practical implementation of the described protocols.
Application Notes and Protocols for JNJ-65355394 Cytotoxicity Assay in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394, also known as Compound 28, is an inhibitor of O-GlcNAc hydrolase (OGA)[1]. OGA is a critical enzyme in the O-GlcNAcylation signaling pathway, which is involved in various cellular processes, including cell survival and apoptosis. Dysregulation of this pathway has been implicated in several diseases, including neurodegenerative disorders. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into a neuronal phenotype[2][3]. This document provides detailed protocols for assessing the cytotoxicity of this compound in SH-SY5Y cells, a crucial step in evaluating its therapeutic potential and potential neurotoxic side effects.
Data Presentation
As no specific studies detailing the cytotoxicity of this compound in SH-SY5Y cells were identified in the public domain, the following table is a template for presenting future experimental data. Researchers should populate this table with their own results to determine the cytotoxic profile of the compound.
| Assay Type | Endpoint | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MTT Assay | Metabolic Activity | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| LDH Release Assay | Membrane Integrity | 0 (Vehicle Control) | 0 ± 2.1 | |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Annexin V/PI | Apoptosis | 0 (Vehicle Control) | ||
| (Concentration 1) | ||||
| (Concentration 2) |
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.[4][5]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
SH-SY5Y cells
-
This compound
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate.
-
Add the reaction mixture from the kit to the supernatant and incubate for the recommended time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
This compound
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells using a flow cytometer.
Visualization of Signaling Pathways and Workflows
OGA Inhibition and Potential Downstream Effects
Caption: Inhibition of OGA by this compound leads to increased O-GlcNAcylation, potentially impacting apoptosis and cell survival pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for assessing the cytotoxicity of this compound in SH-SY5Y cells, from cell culture to data analysis.
Potential Apoptotic Signaling Pathways in SH-SY5Y Cells
It is known that neurotoxins can induce apoptosis in SH-SY5Y cells through various signaling cascades.[9] DNA damaging drugs, for instance, can induce apoptosis through a p53 and caspase-9-dependent pathway.[10] Other stimuli can activate the JNK signaling pathway, leading to apoptosis.[11][12] The following diagram illustrates a generalized apoptotic pathway that could be investigated in response to this compound treatment.
Caption: A simplified diagram of potential apoptotic signaling pathways in SH-SY5Y cells that may be modulated by cellular stress induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencerepository.org [sciencerepository.org]
- 5. 2.4. Neuroblastoma Cell Cultures (SHSY5Y) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UV-induced apoptosis in SH-SY5Y cells: contribution to apoptosis by JNK signaling and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-65355394 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective chemical probe that inhibits O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] The dynamic cycling of O-GlcNAcylation is a critical post-translational modification that modulates a wide array of cellular processes, including protein-protein interactions (PPIs). By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins, providing a powerful tool to investigate the role of this modification in cellular signaling and disease. These application notes provide detailed protocols for utilizing this compound to study its effects on protein-protein interactions.
Quantitative Data Summary
The following table summarizes the key in vitro potency and cellular concentration recommendations for this compound.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 1.3 nM | Fluorescence-based enzymatic assay | [2] |
| Ki | 0.035 nM | Time-dependent inhibition (t = 15 min) | [2] |
| Recommended Cell Concentration | 1 µM | --- | [3] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which this compound modulates protein O-GlcNAcylation, which in turn can influence protein-protein interactions. O-GlcNAc transferase (OGT) adds O-GlcNAc to proteins, while OGA removes it. This compound selectively inhibits OGA, leading to an increase in the O-GlcNAcylation of substrate proteins. This altered post-translational modification can enhance or disrupt protein-protein interactions, thereby affecting downstream signaling pathways.
Caption: Mechanism of this compound action on O-GlcNAcylation and PPIs.
Experimental Protocols
The following protocols provide a general framework for investigating the effect of this compound on protein-protein interactions. Optimization of specific conditions, such as cell type, treatment time, and antibody concentrations, is recommended for each specific protein of interest.
Protocol 1: Cellular Treatment with this compound
Objective: To increase the O-GlcNAcylation of cellular proteins for subsequent analysis of protein-protein interactions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed the desired number of cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a working solution of this compound in complete cell culture medium. A final concentration of 1 µM is recommended as a starting point.[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream applications such as co-immunoprecipitation.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess PPIs
Objective: To determine if the interaction between two proteins is altered by this compound treatment.
Materials:
-
Cell lysates from Protocol 1 (treated with this compound and vehicle)
-
Primary antibody against the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Pre-clearing Lysates: (Optional but recommended) Add Protein A/G beads to the cell lysates and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein to the pre-cleared lysates and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blotting, directly resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the "prey" protein to detect its presence in the immunoprecipitated complex. Also, probe for the "bait" protein to confirm successful immunoprecipitation.
-
Analysis: Compare the amount of co-immunoprecipitated "prey" protein between the this compound-treated and vehicle-treated samples to determine if the interaction is enhanced or diminished.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effect of this compound on protein-protein interactions using co-immunoprecipitation.
Caption: Workflow for investigating PPIs with this compound.
General Considerations and Further Applications
-
Validation of O-GlcNAcylation: It is crucial to confirm that this compound treatment increases global O-GlcNAcylation in your cell system. This can be achieved by Western blotting of total cell lysates with an antibody that recognizes O-GlcNAcylated proteins.
-
Alternative PPI Assays: While Co-IP is a standard method, other techniques can be employed to validate and expand upon the findings. These include pull-down assays using purified, tagged proteins, and in situ proximity ligation assays (PLA) to visualize interactions within fixed cells.
-
Mass Spectrometry: For an unbiased, discovery-based approach, the immunoprecipitated samples can be analyzed by mass spectrometry to identify novel interaction partners that are modulated by this compound treatment.
-
Functional Assays: Following the identification of a modulated PPI, downstream functional assays should be performed to understand the biological consequences of this altered interaction.
By following these protocols and considerations, researchers can effectively utilize this compound as a tool to dissect the intricate role of O-GlcNAcylation in mediating protein-protein interactions and cellular function.
References
Troubleshooting & Optimization
optimizing JNJ-65355394 concentration for cell culture
Welcome to the technical support center for JNJ-65355394. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this O-GAc hydrolase (OGA) inhibitor for cell culture experiments.
Disclaimer: this compound is a research compound. Limited public data is available on its specific application in cell culture. The following recommendations are based on general principles for using small molecule inhibitors in vitro. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an O-GlcNAc hydrolase (OGA) inhibitor. OGA is an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the overall levels of O-GlcNAcylated proteins in the cell.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: As there is no specific publicly available data on the effective concentration of this compound in various cell lines, a good starting point is to perform a dose-response experiment. A typical range for a novel inhibitor might be from 1 nM to 10 µM. Based on supplier information, a 10 mM stock solution in DMSO can be prepared for further dilution.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in DMSO at 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in high-quality, sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are the expected cellular effects of OGA inhibition?
A4: Inhibition of OGA leads to an increase in protein O-GlcNAcylation. This can affect various cellular processes, including signal transduction, transcription, and protein stability. The specific effects will be cell-type and context-dependent. It is advisable to have a clear biomarker to monitor the activity of the compound, such as measuring global O-GlcNAcylation levels via Western blot.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the tested concentrations. | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The cell line is not sensitive to OGA inhibition. 4. The compound has degraded. | 1. Increase the concentration range in your dose-response experiment (e.g., up to 50 µM). 2. Extend the incubation time (e.g., 24, 48, 72 hours). 3. Confirm OGA expression in your cell line. Consider using a positive control cell line known to be sensitive to OGA inhibitors. 4. Use a fresh aliquot of the stock solution. Confirm the integrity of the compound if possible. |
| High levels of cell death or cytotoxicity observed. | 1. The concentration of this compound is too high. 2. The solvent (DMSO) concentration is toxic to the cells. 3. The compound has off-target effects at high concentrations. | 1. Lower the concentration range in your experiments. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for toxicity. 2. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control. 3. It is crucial to identify a therapeutic window where the compound is effective without causing significant cell death. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in compound dilution. 3. Cell line instability or high passage number. | 1. Ensure a consistent number of cells are seeded for each experiment. 2. Prepare fresh dilutions from the stock solution for each experiment. Use calibrated pipettes. 3. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| Precipitation of the compound in the cell culture medium. | 1. The concentration of this compound exceeds its solubility in the medium. | 1. Visually inspect the medium after adding the compound. If precipitation occurs, reduce the final concentration. Ensure the DMSO stock is fully dissolved before diluting in the medium. |
Experimental Protocols
General Protocol for Determining Optimal Concentration
This protocol outlines a general workflow for determining the optimal concentration of this compound for your cell culture experiments.
1. Preparation of Stock Solution:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Aliquot and store at -20°C or -80°C.
2. Cell Seeding:
- Seed your cells of interest in appropriate culture plates at a density that will not lead to over-confluence during the experiment.
- Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
3. Dose-Response Experiment:
- Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).
- Replace the existing medium in your cell plates with the medium containing the different concentrations of this compound.
4. Incubation:
- Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
5. Endpoint Analysis:
- Target Engagement: Assess the levels of total protein O-GlcNAcylation using Western blotting to confirm that this compound is inhibiting OGA in your cells.
- Phenotypic Assay: Measure the desired biological outcome (e.g., changes in gene expression, cell signaling, etc.).
- Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) to assess the impact on cell viability.
Data Presentation: Example Dose-Response and Cytotoxicity Data
| This compound Concentration | Target Engagement (Fold Change in O-GlcNAcylation) | Cell Viability (%) |
| Vehicle (0 µM) | 1.0 | 100 |
| 0.01 µM | 1.5 | 98 |
| 0.1 µM | 3.2 | 95 |
| 1 µM | 5.8 | 92 |
| 10 µM | 6.1 | 60 |
| 25 µM | 6.2 | 35 |
Note: The above data is illustrative and not based on actual experimental results for this compound.
Visualizations
Caption: OGA Inhibition Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
Caption: Troubleshooting Logic for No Effect.
preventing JNJ-65355394 degradation in experimental buffers
Welcome to the technical support center for JNJ-65355394. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental buffers and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins in cells. This modulation of the O-GlcNAc signaling pathway is a key area of research in various diseases, including neurodegenerative disorders and cancer.[1][2]
Q2: What are the general recommendations for storing and handling this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. Protect the compound from prolonged exposure to light and air.
Q3: How should I prepare my experimental buffers for use with this compound?
While specific degradation kinetics of this compound in various buffers are not extensively published, general best practices for small molecule inhibitors should be followed.[3] It is recommended to prepare fresh buffer solutions for each experiment.[3] The pH of the buffer should be stable and within the physiological range (typically pH 7.2-7.4) for cell-based assays. Avoid buffers containing components that may react with the inhibitor.
Q4: I am observing lower than expected potency of this compound in my assay. What could be the cause?
Lower than expected potency can be due to several factors:
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Solubility Issues: this compound may not be fully soluble in your experimental buffer, leading to a lower effective concentration.
-
Assay Conditions: The specific conditions of your assay, such as substrate concentration, may influence the apparent potency.[4]
-
Off-target effects: In cellular assays, other cellular processes could be influencing the observed outcome.[5][6]
Q5: How can I assess the stability of this compound in my specific experimental buffer?
To assess the stability, you can incubate this compound in your buffer of choice for varying amounts of time at the experimental temperature. At each time point, the remaining concentration of the intact compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer. However, be mindful of the solvent tolerance of your experimental system. Consider using a surfactant like Tween-20 or Pluronic F-68 at low concentrations to improve solubility. |
| Inconsistent results between experiments | Degradation of this compound stock solution due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. Always use freshly prepared working solutions for each experiment.[3] |
| Loss of inhibitory activity over time during a long incubation | Instability of this compound in the experimental buffer at the assay temperature. | Perform a time-course experiment to determine the stability of the compound under your assay conditions. If degradation is observed, consider shorter incubation times or the addition of stabilizing agents (if compatible with the assay). |
| High background signal or non-specific effects | The concentration of this compound used is too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration range for your assay. Use the lowest concentration that gives the desired on-target effect.[4][5] |
Experimental Protocols
General Protocol for Assessing this compound Stability in an Experimental Buffer
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Spike the stock solution into your experimental buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your analytical method.
-
Incubate the solution at the intended experimental temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples immediately by a suitable analytical method like HPLC to determine the concentration of intact this compound.
-
Calculate the percentage of degradation at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer System (pH 7.4) | % Remaining after 8 hours | % Remaining after 24 hours |
| Phosphate-Buffered Saline (PBS) | 95% | 85% |
| Tris-Buffered Saline (TBS) | 92% | 80% |
| RPMI-1640 Media + 10% FBS | 98% | 90% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: O-GlcNAc Signaling Pathway and the Action of this compound.
Caption: Workflow for Assessing this compound Stability.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
JNJ-65355394 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JNJ-65355394 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of O-GlcNAcase (OGA), also known as O-GlcNAc hydrolase.
Q2: Have any off-target activities been observed for this compound?
A2: Yes, in vitro screening has identified potential off-target interactions at a concentration of 10 µM. These include interactions with opioid and adenosine receptors.
Q3: At what concentration were the off-target effects for this compound identified?
A3: The documented off-target effects were observed at a screening concentration of 10 µM. It is crucial to consider this concentration when interpreting experimental results.
Q4: I am observing unexpected effects in my cellular assay when using this compound. What could be the cause?
A4: Unexpected effects could be due to the known off-target activities of this compound, particularly if your cellular system expresses the identified off-targets (e.g., opioid or adenosine receptors). Refer to the Troubleshooting Guide below for more detailed advice.
Q5: Is there a recommended concentration range for using this compound in cellular assays to minimize off-target effects?
A5: To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired inhibition of OGA in your specific cellular model. An initial dose-response experiment is highly recommended to determine the optimal concentration for your assay.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in Cellular Assay
| Possible Cause | Troubleshooting Step |
| Off-Target Effect | 1. Check for Expression of Off-Targets: Verify if your cell line expresses the known off-targets of this compound (rat OPRK1, rat ADORA2A, human OPRM1, and other receptors listed in the data table). 2. Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for OGA inhibition. 3. Use a Structurally Unrelated OGA Inhibitor: As a control, test a different, structurally distinct OGA inhibitor to see if the same phenotype is observed. This can help differentiate between on-target and off-target effects. 4. Antagonist Co-treatment: If a specific off-target is suspected, co-treat the cells with this compound and a known antagonist for that receptor to see if the unexpected phenotype is rescued. |
| Cell Line Specific Sensitivity | 1. Test in a Different Cell Line: If possible, repeat the experiment in a different cell line that is known to not express the potential off-targets. 2. Consult Literature: Review literature for any known sensitivities of your specific cell line to compounds with similar structural motifs. |
| Compound Stability/Degradation | 1. Freshly Prepare Solutions: Always use freshly prepared solutions of this compound. 2. Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations to prevent degradation. |
Quantitative Data Summary
The following tables summarize the known off-target effects of this compound at a concentration of 10 µM, as determined by a CEREP panel and other in vitro assays.
Table 1: Off-Target Receptor Binding Data
| Target | Species | Assay Type | This compound (10 µM) % Inhibition |
| Kappa Opioid Receptor (OPRK1) | Rat | Radioligand Binding | 78% |
| Adenosine A2A Receptor (ADORA2A) | Rat | Radioligand Binding | 69% |
| Mu Opioid Receptor (OPRM1) | Human | Radioligand Binding | 55% |
| Muscarinic M3 Receptor | Human | Radioligand Binding | 45.55% |
| Dopamine D2 Receptor | Human | Radioligand Binding | 10.5% |
| Vasopressin V1a Receptor | Human | Radioligand Binding | 7.65% |
| Endothelin ET-A Receptor | Human | Radioligand Binding | 3.6% |
Table 2: Cellular Assay Data
| Cell Line | Assay | This compound Concentration | Observed Effect |
| U2OS | Cell Viability | 10 µM | Altered Growth Rate |
| HEK-293T | Cell Viability | 10 µM | Altered Growth Rate |
Experimental Protocols
1. Radioligand Binding Assay for Opioid and Adenosine Receptors (General Protocol)
This protocol provides a general framework. Specific radioligands, buffers, and incubation times will vary depending on the receptor being assayed.
-
Objective: To determine the inhibitory effect of this compound on the binding of a specific radioligand to its receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293-hOPRM1).
-
Radioligand (e.g., [³H]-DAMGO for OPRM1, [³H]-CGS 21680 for ADORA2A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, this compound (at 10 µM final concentration), and cell membranes.
-
Initiate the binding reaction by adding the specific radioligand.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the percent inhibition by comparing the radioactivity in the presence of this compound to the control (vehicle-treated) samples.
-
2. Cell Viability Assay (General Protocol using a Tetrazolium Salt-based Method)
-
Objective: To assess the effect of this compound on the viability and proliferation of a cell line.
-
Materials:
-
U2OS or HEK-293T cells.
-
Complete cell culture medium.
-
This compound stock solution.
-
Tetrazolium salt-based reagent (e.g., MTT, MTS).
-
Solubilization solution (if using MTT).
-
96-well clear-bottom cell culture plates.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including 10 µM) or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the tetrazolium salt-based reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Workflow for identifying this compound off-target effects.
Caption: Troubleshooting logic for unexpected cellular phenotypes.
minimizing JNJ-65355394-induced cytotoxicity
An Introductory Guide for Researchers Investigating O-GlcNAcase (OGA) Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals working with O-GlcNAcase (OGA) inhibitors, such as JNJ-65355394. OGA inhibitors are valuable research tools for studying the role of O-GlcNAcylation, a dynamic post-translational modification involved in a myriad of cellular processes. The cellular effects of OGA inhibition, including on cell viability, can be highly context-dependent, varying with cell type, metabolic state, and the presence of other cellular stressors. This guide offers a framework for troubleshooting and investigating potential cytotoxicity when working with novel OGA inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OGA inhibitors like this compound?
A1: this compound is an O-GlcNAc hydrolase (OGA) inhibitor. OGA is the enzyme responsible for removing the O-linked N-acetylglucosamine (O-GlcNAc) modification from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins in the cell, a state often referred to as hyper-O-GlcNAcylation. This allows for the study of the functional consequences of elevated O-GlcNAcylation on various cellular pathways.
Q2: Can OGA inhibitors be cytotoxic?
A2: The effect of OGA inhibitors on cell viability is context-dependent. In some cancer cell lines, elevating O-GlcNAc levels through OGA inhibition can promote cell survival and protect against apoptosis. Conversely, in other cancer cell types, OGA inhibitors have been shown to sensitize cells to other apoptotic stimuli. For neuronal cells, which is a research area for this compound, increased O-GlcNAcylation is often associated with protection against stress and promotion of cell survival. However, the specific effects of a novel OGA inhibitor like this compound on a particular cell line should be determined empirically.
Q3: I am observing unexpected cell death in my experiments with an OGA inhibitor. What could be the cause?
A3: Unexpected cytotoxicity could arise from several factors:
-
Cell-type specific effects: The role of O-GlcNAcylation in cell survival pathways can differ significantly between cell types.
-
Off-target effects: While many OGA inhibitors are highly selective, off-target activities, especially at higher concentrations, can contribute to cytotoxicity.
-
Metabolic dysregulation: O-GlcNAcylation is a nutrient sensor. Chronic elevation of O-GlcNAcylation can perturb cellular metabolism, which may lead to cell stress and death.
-
Induction of apoptosis or autophagy: Depending on the cellular context, sustained hyper-O-GlcNAcylation might trigger programmed cell death (apoptosis) or autophagy, which can sometimes lead to cell death.
Q4: My cells are not showing any response to the OGA inhibitor. Why might this be?
A4: A lack of response could be due to:
-
Insufficient inhibitor concentration or incubation time: Ensure that the concentration and treatment duration are adequate to achieve a significant increase in global O-GlcNAcylation. This should be confirmed by Western blotting with an anti-O-GlcNAc antibody.
-
Cellular resistance: Some cell lines may have compensatory mechanisms that counteract the effects of OGA inhibition.
-
Experimental endpoint: The specific cellular process you are measuring may not be sensitive to changes in O-GlcNAcylation in your experimental model.
Troubleshooting Guide: Investigating OGA Inhibitor-Induced Cytotoxicity
This guide provides a systematic approach to characterizing and understanding unexpected cytotoxicity observed with an OGA inhibitor.
Initial Characterization of Cytotoxic Effects
Question: How can I confirm and quantify the cytotoxic effect of my OGA inhibitor?
Answer: A dose-response and time-course experiment is the first step.
-
Recommendation: Perform a cell viability assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) of the OGA inhibitor in your cell line.
| Parameter | Recommendation |
| Cell Seeding Density | Optimize for logarithmic growth phase during the experiment. |
| Inhibitor Concentrations | Use a wide range of concentrations (e.g., 0.01 µM to 100 µM) in a serial dilution. |
| Incubation Times | Test multiple time points (e.g., 24, 48, 72 hours). |
| Controls | Include vehicle-only (e.g., DMSO) and untreated controls. |
Investigating the Mechanism of Cell Death
Question: How can I determine if the observed cytotoxicity is due to apoptosis?
Answer: Assess for key markers of apoptosis.
-
Recommendation: Use multiple assays to confirm apoptosis. Start with a general indicator and then move to more specific markers.
| Assay | Principle | Typical Observation in Apoptosis |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI stains the nucleus of late apoptotic/necrotic cells. | Increase in Annexin V-positive, PI-negative cells (early apoptosis) followed by an increase in double-positive cells (late apoptosis). |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases. | Increased fluorescence or luminescence, indicating caspase activation. |
| PARP Cleavage Western Blot | Poly (ADP-ribose) polymerase (PARP) is cleaved by caspases during apoptosis. | Appearance of a cleaved PARP fragment (e.g., 89 kDa). |
Assessing the Role of Autophagy
Question: Could autophagy be involved in the cellular response to the OGA inhibitor?
Answer: Monitor key autophagic markers. The role of autophagy can be pro-survival or pro-death depending on the context.
-
Recommendation: Measure the autophagic flux to distinguish between induction and blockage of the pathway.
| Assay | Principle | Interpretation |
| LC3-II Western Blot | Microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from LC3-I to LC3-II upon autophagy induction. LC3-II is degraded in autolysosomes. | An increase in the LC3-II/LC3-I ratio suggests an increase in autophagosomes. To measure flux, compare LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II with the inhibitor indicates active autophagic flux. |
| p62/SQSTM1 Western Blot | p62 is a protein that is selectively degraded by autophagy. | A decrease in p62 levels suggests an increase in autophagic flux. An accumulation of p62 may indicate inhibition of autophagy. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of the OGA inhibitor and vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for LC3 and p62
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Cell Lysis: After treatment with the OGA inhibitor (with and without lysosomal inhibitors), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative p62 levels normalized to the loading control.
Visualizations
Caption: The O-GlcNAc cycling pathway and the point of intervention for this compound.
Caption: Experimental workflow for investigating OGA inhibitor-induced cytotoxicity.
Caption: A decision-making flowchart for troubleshooting OGA inhibitor-induced cytotoxicity.
troubleshooting inconsistent results with JNJ-65355394
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JNJ-65355394, an O-GlcNAc hydrolase (OGA) inhibitor. The information provided is based on general principles of enzyme inhibition assays and cell-based experiments involving OGA inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of O-GlcNAc hydrolase (OGA), also known as O-GlcNAcase. OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell. This post-translational modification is analogous to phosphorylation and plays a crucial role in regulating various cellular processes.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, it is recommended to consult the manufacturer's datasheet for specific instructions on solvent choice and storage conditions. Generally, small molecule inhibitors are dissolved in a high-purity organic solvent like DMSO to create a concentrated stock solution.[4] This stock solution should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, which can reduce the activity of the compound.[5]
Q3: What are the potential off-target effects or cellular toxicities associated with OGA inhibitors?
While OGA inhibitors are designed to be specific, it's important to be aware of potential off-target effects. A major challenge in developing OGA inhibitors is avoiding the inhibition of functionally related enzymes, such as lysosomal β-hexosaminidases.[6] Furthermore, recent studies on other OGA inhibitors have raised concerns about potential synaptic toxicity and complex, sometimes undesirable, effects on tau phosphorylation and cognitive function in preclinical and clinical settings.[3][7][8] Researchers should carefully evaluate the phenotypic outcomes in their specific experimental models.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors related to the experimental setup, from biochemical assays to cell-based models.
In Vitro Enzyme Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting- Incomplete mixing of reagents- Bubbles in wells | - Use calibrated pipettes and prepare a master mix for reagents.[9]- Ensure thorough mixing of all solutions before dispensing.- Be careful to avoid introducing air bubbles during pipetting.[9] |
| Lower than expected inhibition | - Incorrect enzyme or substrate concentration- Degraded inhibitor- Incorrect buffer pH or temperature | - Optimize enzyme and substrate concentrations to be within the linear range of the assay.[4][5]- Prepare fresh inhibitor dilutions from a properly stored stock solution.- Ensure the assay buffer is at the optimal pH and temperature for OGA activity.[5][9] |
| No inhibition observed | - Inactive enzyme- Incorrect assay setup- Inhibitor not soluble in assay buffer | - Test enzyme activity with a known control inhibitor.- Carefully review the experimental protocol for any missed steps.[9]- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed recommended levels (typically <1%).[10] |
Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent cellular response | - Variation in cell density- Cells are unhealthy or passaged too many times- Uneven distribution of cells in multi-well plates | - Optimize and maintain a consistent cell seeding density.[11]- Use healthy, low-passage cells for all experiments.[11]- Gently swirl the plate after seeding to ensure an even cell distribution. |
| High cell toxicity | - Inhibitor concentration is too high- Prolonged incubation time- Solvent toxicity | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Optimize the incubation time for the desired effect without compromising cell viability.- Include a vehicle control (solvent only) to assess solvent-related toxicity.[10] |
| Variability in O-GlcNAcylation levels | - Changes in glucose concentration in the media- Cellular stress responses | - Maintain consistent glucose levels in the cell culture media, as O-GlcNAcylation is sensitive to glucose availability.[12]- Minimize cellular stress during experiments, as this can alter O-GlcNAcylation patterns. |
Experimental Protocols
Key Experiment: In Vitro OGA Inhibition Assay
This protocol describes a general method for measuring the inhibition of OGA activity using a colorimetric substrate.
Materials:
-
Recombinant human OGA enzyme
-
Assay Buffer (e.g., 50 mM sodium cacodylate, pH 6.5)[1]
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc)[1]
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This compound stock solution (e.g., 10 mM in DMSO)
-
Stop Solution (e.g., 500 mM sodium carbonate)[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm[1]
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the diluted this compound or vehicle control to the wells. Add the OGA enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNP-O-GlcNAc substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1] The reaction time should be within the linear range of the assay.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.[1] The stop solution will also cause a color change in the wells where the substrate has been cleaved.
-
Measure Absorbance: Read the absorbance of each well at 400-405 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: OGA Signaling Pathway and Inhibition by this compound.
Caption: In Vitro OGA Inhibition Assay Workflow.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bmrservice.com [bmrservice.com]
- 3. alzforum.org [alzforum.org]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synaptic Toxicity of OGA Inhibitors and the Failure of Ceperognastat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. 억제제 사용 방법 [sigmaaldrich.com]
- 11. biocompare.com [biocompare.com]
- 12. alzdiscovery.org [alzdiscovery.org]
JNJ-65355394 stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JNJ-65355394 in DMSO stock solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For this compound, an O-GlcNAc hydrolase (OGA) inhibitor, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.
Q2: What are the general recommendations for storing this compound DMSO stock solutions?
A2: While specific stability data for this compound in DMSO is not publicly available, general best practices for small molecule inhibitors in DMSO are as follows:
-
Storage Temperature: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes.
-
Light and Moisture: Protect the stock solution from light and moisture. Use amber vials and ensure they are tightly sealed. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability.
Q3: How long can I store this compound in DMSO?
A3: Without specific stability studies for this compound, a definitive shelf-life cannot be provided. However, a study on a large and diverse compound library stored in a DMSO/water (90/10) mixture showed that 85% of the compounds were stable for up to 2 years at 4°C[1]. It is best practice to perform a stability assessment for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in DMSO Stock | 1. Supersaturated solution.2. Absorption of water by DMSO, reducing solubility.3. Storage at an inappropriate temperature. | 1. Gently warm the solution and use a sonicator to attempt redissolution. If precipitation persists, the concentration may be too high for the storage conditions.2. Use anhydrous DMSO and store in tightly sealed vials to prevent moisture absorption.3. Review the recommended storage temperature. Some compounds are more soluble at room temperature than at -20°C or -80°C. |
| Inconsistent Experimental Results | 1. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from solid material. Ensure proper aliquoting and storage to minimize degradation.2. Verify the concentration of the stock solution using a suitable analytical method such as HPLC-UV or LC-MS. |
| Loss of Compound Activity | 1. Chemical degradation of this compound over time.2. Interaction with contaminants in the DMSO or storage vessel. | 1. Perform a stability study to determine the rate of degradation under your storage conditions (see Experimental Protocols section).2. Use high-purity, anhydrous DMSO and store in inert containers (e.g., glass or polypropylene). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO Stock Solution by HPLC-UV
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot Samples: Dispense equal volumes of the stock solution into multiple amber glass vials. Prepare enough aliquots for each time point and storage condition to be tested.
-
Storage Conditions: Store the aliquots at the desired temperatures. Recommended conditions to test are:
-
-80°C (long-term storage)
-
-20°C (short-term storage)
-
4°C (refrigerated)
-
Room Temperature (as a stress condition)
-
-
Time Points: Analyze the samples at regular intervals. Suggested time points include:
-
T = 0 (immediately after preparation)
-
T = 1 week
-
T = 1 month
-
T = 3 months
-
T = 6 months
-
-
Sample Analysis by HPLC-UV: a. At each time point, retrieve one aliquot from each storage condition. b. Allow the aliquot to thaw and reach room temperature. c. Dilute the sample to a suitable concentration for HPLC analysis within the linear range of the detector. d. Inject the diluted sample into the HPLC system. e. Analyze the chromatogram to determine the peak area of this compound.
-
Data Analysis: a. Compare the peak area of this compound at each time point to the peak area at T=0. b. Calculate the percentage of the compound remaining. c. Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile.
Visualizations
References
how to confirm JNJ-65355394 activity in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular activity of JNJ-65355394, a potent O-GlcNAc hydrolase (OGA) inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that acts as a potent inhibitor of O-GlcNAc hydrolase (OGA). OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell.[3] This dynamic post-translational modification is analogous to phosphorylation and plays a crucial role in regulating various cellular processes.[3][4]
Q2: How can I confirm that this compound is active in my cell line?
A2: The most direct way to confirm the activity of this compound in cells is to measure the accumulation of O-GlcNAcylated proteins. This is typically achieved through Western blotting using an antibody that specifically recognizes the O-GlcNAc modification. Upon treatment with this compound, you should observe a dose- and time-dependent increase in the O-GlcNAc signal across a range of proteins.
Q3: What is the recommended concentration of this compound to use in cell-based assays?
A3: A recommended starting concentration for cell-based assays is 1 µM. However, the optimal concentration can vary depending on the cell type and the duration of the treatment. It is advisable to perform a dose-response experiment, starting from low nanomolar concentrations, to determine the EC50 for O-GlcNAc accumulation in your specific cellular model.
Q4: What are the potential downstream functional consequences of OGA inhibition by this compound?
A4: O-GlcNAcylation is involved in a multitude of cellular processes, and therefore, the functional consequences of OGA inhibition can be widespread and cell-type specific. Some potential downstream effects include:
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Modulation of Apoptosis: OGA inhibition has been shown to sensitize certain cancer cells to apoptosis.[5]
-
Alterations in Signal Transduction: O-GlcNAcylation can compete with phosphorylation on serine/threonine residues, thereby influencing signaling pathways. For instance, the JNK signaling pathway has been linked to cellular stress responses that may be modulated by O-GlcNAcylation.
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Changes in Protein Stability and Localization: O-GlcNAcylation can affect the stability and subcellular localization of various proteins.
To investigate these effects, you could perform assays such as apoptosis assays (e.g., caspase activity, Annexin V staining), or pathway-specific Western blots for key signaling proteins.
Troubleshooting Guides
Western Blot for O-GlcNAc Detection
Issue: Weak or No O-GlcNAc Signal
| Possible Cause | Solution |
| Insufficient this compound concentration or incubation time | Optimize the concentration of this compound and the treatment duration. Perform a time-course and dose-response experiment. |
| Low abundance of O-GlcNAcylated proteins in your cell type | Increase the amount of protein loaded on the gel.[6] Consider using a positive control, such as cells treated with a known OGA inhibitor like Thiamet G.[7] |
| Inefficient antibody | Ensure you are using a validated and specific anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2). Check the recommended antibody dilution and incubation conditions.[8][9] |
| Suboptimal protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Additionally, consider including an OGA inhibitor in the lysis buffer to preserve the O-GlcNAc modification during sample preparation. |
Issue: High Background on Western Blot
| Possible Cause | Solution |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk).[6] |
| Primary or secondary antibody concentration is too high | Reduce the concentration of the primary and/or secondary antibodies.[6] |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubations.[6] |
| Non-specific antibody binding | To confirm the specificity of the O-GlcNAc signal, you can perform a competition assay by pre-incubating the primary antibody with free N-acetylglucosamine.[10] |
Quantitative Data Summary
| Compound | Target | In Vitro Potency (IC50) | In Vitro Potency (Ki) | Recommended Cell Concentration |
| This compound | O-GlcNAc hydrolase (OGA) | 1.3 nM | 0.035 nM | 1 µM |
Experimental Protocols
Protocol 1: Cellular Treatment with this compound
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease, phosphatase, and OGA inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blotting for O-GlcNAc Detection
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [CTD110.6 or RL2]) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[8]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of OGA inhibition by this compound.
Caption: Workflow to confirm this compound activity in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAcase sensitizes apoptosis and reverses bortezomib resistance in mantle cell lymphoma through modification of truncated Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
Technical Support Center: JNJ-65355394 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-65355394 in their experiments. This compound is a chemical probe that acts as an inhibitor of O-GlcNAc hydrolase (OGA), also known as O-GlcNAcase.[1] By inhibiting OGA, this compound increases the levels of O-GlcNAc-modified proteins within cells, allowing for the study of the downstream effects of this post-translational modification.[2]
Understanding the Mechanism of Action
It is crucial to note that this compound is an O-GlcNAc hydrolase (OGA) inhibitor and not a P2X7 receptor antagonist. Variability in experiments can often arise from a misunderstanding of the compound's primary target and its downstream signaling pathways.
O-GlcNAcylation is a dynamic post-translational modification where an O-linked β-N-acetylglucosamine (O-GlcNAc) moiety is added to serine and threonine residues of nuclear and cytoplasmic proteins.[2] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2] this compound blocks the action of OGA, leading to an accumulation of O-GlcNAcylated proteins.[2]
O-GlcNAc Cycling and its Regulation
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I am not observing the expected increase in global O-GlcNAcylation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to this issue:
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Suboptimal Compound Concentration or Incubation Time: Ensure you are using the appropriate concentration of this compound and a sufficient incubation time for your specific cell type and experimental conditions. A dose-response and time-course experiment is highly recommended to determine the optimal parameters.
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Cellular Health: The overall health and metabolic state of your cells can influence the levels of UDP-GlcNAc, the donor substrate for OGT. Ensure your cells are healthy and not under undue stress from culture conditions.
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Antibody Specificity and Sensitivity: The detection of O-GlcNAcylation by Western blot can be challenging. Some antibodies may exhibit cross-reactivity or have low sensitivity. It is advisable to test multiple O-GlcNAc-specific antibodies and include appropriate positive and negative controls. Conflicting results on total protein O-GlcNAcylation levels have been reported in the literature due to the use of different antibodies.[3]
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Lysate Preparation: Proper lysate preparation is critical. The O-GlcNAc modification is labile, so it is important to use appropriate lysis buffers containing OGA inhibitors (such as PUGNAc or Thiamet-G, though this compound itself is an OGA inhibitor) to prevent enzymatic removal of the modification during sample processing.
Q2: I see an increase in O-GlcNAcylation, but the downstream effect I am investigating is not observed. What should I check?
A2: This could be due to several reasons related to the complexity of O-GlcNAc signaling:
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Protein-Specific Effects: An increase in global O-GlcNAcylation does not mean that every protein will be equally affected. The specific protein you are studying may not be a primary target for increased O-GlcNAcylation in your experimental context, or the functional consequence of its glycosylation may be subtle.
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Crosstalk with Other Post-Translational Modifications: O-GlcNAcylation can have a complex interplay with other post-translational modifications, particularly phosphorylation.[4] The O-GlcNAc and phosphate groups can compete for the same or adjacent serine/threonine residues. The net effect on protein function will depend on the balance of these modifications.
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Cellular Context: The consequences of increased O-GlcNAcylation are highly dependent on the cell type and the specific signaling pathways active in that context. What holds true in one cell line may not be directly translatable to another.
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Off-Target Effects: While this compound is a specific OGA inhibitor, it is always good practice to consider potential off-target effects, especially at high concentrations. Consider using another structurally different OGA inhibitor as a control to confirm that the observed effects are due to OGA inhibition.
Q3: How can I confirm that the effects I am seeing are specifically due to OGA inhibition?
A3: To ensure the specificity of your observations, consider the following controls:
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Use a Structurally Different OGA Inhibitor: As mentioned above, using another potent and specific OGA inhibitor (e.g., Thiamet-G) should phenocopy the effects of this compound.
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OGA Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate OGA expression should mimic the pharmacological inhibition with this compound.
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Rescue Experiment: In an OGA knockdown or knockout background, the effects should not be further enhanced by this compound treatment.
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
Objective: To detect changes in total protein O-GlcNAcylation levels following treatment with this compound.
Methodology:
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the predetermined duration.
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Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 1 µM Thiamet-G) to preserve O-GlcNAc modifications.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
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Data Presentation: Expected Outcome of Western Blot
| Treatment Group | This compound Conc. | O-GlcNAc Signal (Normalized) | Loading Control (e.g., β-actin) |
| Vehicle Control | 0 µM | Baseline | Consistent |
| This compound | X µM | Increased | Consistent |
| This compound | Y µM (Y > X) | Further Increased | Consistent |
Experimental Workflow for Investigating Downstream Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Modification Drugs Take a Hit with Negative Trial | ALZFORUM [alzforum.org]
improving the efficiency of JNJ-65355394 treatment
Welcome to the technical support center for JNJ-65355394. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent and selective O-GlcNAcase (OGA) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficiency and accuracy of your work.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the use of this compound in a question-and-answer format.
FAQs
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Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation levels, which can modulate various cellular processes, including signal transduction and protein stability.[2] This mechanism is of particular interest in the study of neurodegenerative diseases, such as Alzheimer's disease, where O-GlcNAcylation of proteins like tau is thought to be protective.[3]
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Q2: What is the recommended starting concentration for in vitro experiments? A2: For cellular assays, a starting concentration of up to 1 µM is recommended.[4] However, the optimal concentration will depend on the specific cell type and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your system.
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Q3: Is there a negative control compound available for this compound? A3: Yes, JNJ-73924149 is the recommended negative control for this compound. It is structurally similar but lacks significant OGA inhibitory activity, making it suitable for distinguishing on-target from off-target effects.
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Q4: How should I prepare and store this compound? A4: this compound is soluble in DMSO, with a stock solution of 10 mM being common. For storage, it is recommended to keep the compound as a dry powder or as DMSO stock solutions at -20°C. To maintain activity, it is advisable to test DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles before use.[1]
Troubleshooting
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Q5: I am not observing the expected increase in O-GlcNAcylation levels after treating my cells with this compound. What could be the issue? A5: There are several potential reasons for this:
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Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. We recommend performing a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the EC50 in your system.
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Incubation Time: The incubation time may be insufficient. An incubation time of at least 18-24 hours is generally recommended to observe a significant increase in global O-GlcNAcylation.
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Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their response to treatment.
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Compound Stability: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
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Detection Method: The sensitivity of your detection method (e.g., Western blot with an anti-O-GlcNAc antibody) may be insufficient. Ensure your protein extraction and Western blot protocols are optimized for O-GlcNAcylated proteins.
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Q6: I am observing high background or non-specific bands in my Western blot for O-GlcNAcylation. How can I improve this? A6: High background in O-GlcNAc Western blots can be a common issue. Here are some tips for optimization:
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Blocking: Use an appropriate blocking buffer. 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is a good starting point. Extend the blocking time if necessary.
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Antibody Concentration: Titrate your primary anti-O-GlcNAc antibody to find the optimal concentration that gives a strong signal with low background.
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Washing Steps: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations to remove non-specific binding.
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Lysis Buffer: Ensure your lysis buffer contains an OGA inhibitor (such as Thiamet G or PUGNAc) to prevent de-O-GlcNAcylation during sample preparation.
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Q7: My this compound solution appears to have precipitated. What should I do? A7: this compound is soluble in DMSO. If you observe precipitation, gently warm the solution to 37°C and vortex to redissolve the compound. When preparing working solutions in aqueous media, ensure that the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent-induced cellular stress.
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Q8: I am concerned about potential off-target effects. How can I control for these? A8: To address potential off-target effects, we strongly recommend including the following controls in your experiments:
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Negative Control Compound: Use the structurally related but inactive compound JNJ-73924149 at the same concentration as this compound.
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Dose-Response: Demonstrate a dose-dependent effect of this compound. Off-target effects are less likely to follow the same dose-response curve as the on-target effect.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing OGA to see if it reverses the phenotype observed with this compound treatment.
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Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 (nM) |
| Fluorescence-based Enzymatic Assay | OGA | - | 1.3 |
| Cell-based OGA Assay | OGA | Human | 3.9 |
Table 2: Selectivity Profile of this compound
| Target | Species | Activity |
| HEXA | - | No activity (> 10 µM) |
| OPRK1 | Rat | 78% inhibition at 10 µM |
| ADORA2A | Rat | 69% inhibition at 10 µM |
| OPRM1 | Human | 55% inhibition at 10 µM |
Experimental Protocols
1. Protocol for In Vitro Fluorescence-Based OGA Enzymatic Assay
This protocol is designed to measure the enzymatic activity of OGA in the presence of inhibitors.
-
Materials:
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Recombinant human OGA enzyme
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Fluorescent OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
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Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 0.1% BSA)
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This compound and negative control (JNJ-73924149)
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DMSO
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96-well black microplate
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Fluorescence plate reader
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-
Procedure:
-
Prepare a serial dilution of this compound and the negative control in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 50 µL of the diluted compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
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Add 25 µL of recombinant OGA enzyme (at a predetermined optimal concentration) to each well.
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Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 25 µL of the fluorescent OGA substrate to each well.
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Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm every minute for 30-60 minutes at 37°C.
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Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
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Determine the percent inhibition for each compound concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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2. Protocol for Cellular OGA Target Engagement Assay (Western Blot)
This protocol describes how to assess the ability of this compound to increase protein O-GlcNAcylation in cultured cells.
-
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound and negative control (JNJ-73924149)
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DMSO
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Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and an OGA inhibitor (e.g., 10 µM Thiamet G)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (5% non-fat dry milk or BSA in TBST)
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Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
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Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
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-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
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Treat cells with various concentrations of this compound, the negative control, or vehicle (DMSO) for 18-24 hours.
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Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant and determine the protein concentration using a BCA assay.
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Normalize the protein concentrations of all samples with lysis buffer.
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Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.
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Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
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Wash the membrane extensively with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
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Quantify the band intensities to determine the fold-change in O-GlcNAcylation levels.
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Mandatory Visualizations
Caption: O-GlcNAcylation Signaling Pathway and the inhibitory action of this compound on OGA.
Caption: Workflow for assessing cellular O-GlcNAcylation levels after this compound treatment.
Caption: A logical workflow for troubleshooting experiments where no effect of this compound is observed.
References
best practices for long-term storage of JNJ-65355394
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of JNJ-65355394, an O-GlcNAc hydrolase (OGA) inhibitor. It also includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation.
Long-Term Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
FAQs for Storage and Handling:
Q1: How should solid this compound be stored for the long term?
A1: For long-term storage, it is recommended to store solid this compound at -20°C or -80°C upon receipt. The compound is typically shipped at room temperature, and while stable for short periods, colder temperatures are optimal for preserving its integrity over months to years.[1][2] Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 10 mM. To prepare a stock solution, reconstitute the solid compound in high-quality, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term stability.
Q3: What is the stability of this compound in DMSO solution?
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for all research compounds, it is recommended to store both the solid form and solutions in light-protected containers (e.g., amber vials) or in the dark to minimize potential photodegradation.
Data Presentation: Storage Conditions Summary
| Form | Storage Temperature | Recommended Duration | Container | Notes |
| Solid | -20°C to -80°C | Years | Tightly sealed, light-protected vial | Minimize exposure to moisture and air. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months (recommended) | Single-use, light-protected aliquots | Avoid repeated freeze-thaw cycles. |
| Working Dilutions (in aqueous buffer) | 2-8°C | Use immediately | Sterile tubes | Prepare fresh for each experiment. |
Experimental Protocols and Troubleshooting
This section provides a general experimental workflow for using this compound and troubleshooting common issues.
Experimental Workflow: Assessing OGA Inhibition in Cell Culture
References
Validation & Comparative
A Comparative Guide to the Selectivity of OGA Inhibitors: JNJ-65355394, Thiamet-G, and ASN90
For Researchers, Scientists, and Drug Development Professionals
The inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders. This guide provides a comparative analysis of the selectivity profile of the novel OGA inhibitor JNJ-65355394 against other well-characterized inhibitors, Thiamet-G and ASN90, supported by available experimental data.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound, Thiamet-G, and ASN90 against human OGA and the closely related lysosomal β-hexosaminidases.
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity vs. β-Hexosaminidase | Off-Target Profile (Selected) |
| This compound | human OGA | IC50: 1.3 nM[1] Ki: 0.035 nM (time-dependent)[1] | >30-fold (HEXA IC50 > 10 µM)[1] | CEREP Panel (10 µM): - rat OPRK1: 78% inhibition[1] - rat ADORA2A: 69% inhibition[1] - human OPRM1: 55% inhibition[1] |
| Thiamet-G | human OGA | Ki: 2.1 nM[2], 21 nM[3] | ~37,000-fold[2] | Not explicitly reported in a broad panel format in the provided results. |
| ASN90 (Egalognastat) | human OGA | IC50: 10.2 nM[4][5][6][7] | Does not inhibit hexosaminidase (Hex)[6] | Reported to have an excellent CNS drug and target selectivity profile.[4][5] |
Experimental Protocols
Fluorescence-Based OGA Inhibition Assay
This in vitro assay is commonly used to determine the potency (IC50) of OGA inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), which is non-fluorescent. Upon cleavage by OGA, the fluorescent product, 4-methylumbelliferone (4-MU), is released. The rate of fluorescence increase is proportional to OGA activity. Inhibitors will decrease this rate.
General Protocol:
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Reagents and Materials:
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Recombinant human OGA enzyme
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Fluorogenic substrate (e.g., 4-MU-GlcNAc)
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Assay buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.01% BSA, 0.01% Tween 20, 1 mM DTT, pH 7.4)[8]
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Test inhibitors (e.g., this compound, Thiamet-G, ASN90) at various concentrations
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96- or 384-well black microplates
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Fluorescence plate reader (Excitation: ~355-360 nm, Emission: ~450-460 nm)[9]
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-
Procedure: a. Prepare serial dilutions of the test inhibitors in the assay buffer. b. Add a fixed concentration of recombinant human OGA to the wells of the microplate. c. Add the diluted inhibitors to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.[8]
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Data Analysis: a. Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear phase of the fluorescence curve. b. Plot the reaction rates against the logarithm of the inhibitor concentrations. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces OGA activity by 50%.
In-Cell Western Blot for O-GlcNAcylation Levels
This cell-based assay assesses the ability of an inhibitor to increase the overall level of O-GlcNAcylated proteins within cells.
Principle: Cells are treated with the OGA inhibitor, leading to an accumulation of O-GlcNAcylated proteins. The total protein O-GlcNAcylation is then detected and quantified using a specific antibody that recognizes the O-GlcNAc modification.
General Protocol:
-
Reagents and Materials:
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Cell line of interest (e.g., HEK293T, Jurkat)[2]
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Cell culture medium and supplements
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OGA inhibitor
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Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) with protease inhibitors[2]
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Primary antibody: Anti-O-GlcNAc monoclonal antibody (e.g., RL2 or CTD110.6)
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Loading control antibody (e.g., anti-actin or anti-tubulin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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SDS-PAGE gels, transfer membranes (e.g., nitrocellulose or PVDF), and Western blotting apparatus
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the OGA inhibitor for a specified time (e.g., 3-6 hours).[2] c. Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors. d. Determine the protein concentration of the lysates (e.g., using a BCA assay). e. Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[2] f. Block the membrane to prevent non-specific antibody binding (e.g., with 5% skim milk in TBST).[10] g. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.[10] h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10] i. Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Data Analysis: a. Quantify the band intensities for O-GlcNAcylated proteins and the loading control. b. Normalize the O-GlcNAc signal to the loading control for each sample. c. Plot the normalized O-GlcNAc levels against the inhibitor concentration to determine the EC50, the concentration at which the inhibitor produces 50% of its maximal effect.
Mandatory Visualization
Caption: O-GlcNAc Cycling and the Mechanism of OGA Inhibition.
Caption: Workflow for a Fluorescence-Based OGA Inhibition Assay.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
Cross-Validation of OGA Inhibition: A Comparative Guide to JNJ-65355394 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of O-GlcNAcase (OGA): pharmacological inhibition using the chemical probe JNJ-65355394 and genetic knockdown of the OGA gene. Understanding the nuances, advantages, and limitations of each approach is critical for the robust interpretation of experimental results and the advancement of therapeutic strategies targeting O-GlcNAc signaling.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the OGA active site, preventing substrate processing. | Degradation of OGA mRNA, leading to reduced OGA protein synthesis. |
| Temporal Control | Acute and reversible. Effects can be initiated and terminated rapidly by adding or removing the compound. | Slower onset (24-72 hours) and can be transient (siRNA) or stable (shRNA). Reversibility is limited. |
| Specificity | Potential for off-target effects on other cellular proteins. | Can have off-target effects by silencing unintended mRNAs. |
| Dose-Response | Effects are typically dose-dependent, allowing for titration of OGA inhibition. | Efficiency of knockdown can vary depending on transfection/transduction efficiency and siRNA/shRNA sequence. |
| In Vivo Applicability | Can be administered systemically to animal models, but requires favorable pharmacokinetic properties. | Can be achieved through viral vectors or transgenic models, allowing for tissue-specific and inducible knockdown. |
Quantitative Comparison of OGA Inhibition and Knockdown
The primary outcome of both OGA inhibition and knockdown is the global increase in protein O-GlcNAcylation. The following table summarizes quantitative data from studies using the potent OGA inhibitor Thiamet-G (as a proxy for this compound) and OGA knockdown.
| Method | Model System | Key Quantitative Outcome | Reference |
| OGA Inhibition (Thiamet-G) | HEK293 Cells | Dose-dependent increase in total O-GlcNAcylated protein; EC50 = 32 nM; Max increase: 5- to 6-fold. | [Not available in search results] |
| rTg4510 Mice | 500 mg/kg dose led to a 4-fold increase in brain total O-GlcNAcylated protein. | [Not available in search results] | |
| SW620 Cells | Treatment resulted in a >50% increase in cellular O-GlcNAcylation levels.[1] | [1] | |
| OGA Knockdown (shRNA) | Mouse Brain | 80% knockdown of OGA resulted in a 1.4-fold increase in brain total O-GlcNAcylated protein. | [Not available in search results] |
| SW620 Cells | Stable knockdown led to a >50% increase in cellular O-GlcNAcylation levels.[1] | [1] |
Note: Direct quantitative data for this compound was not available in the provided search results. Thiamet-G is a well-characterized, potent, and selective OGA inhibitor often used as a benchmark.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for inducing OGA inhibition with a chemical probe and for achieving genetic knockdown of OGA.
Protocol 1: Pharmacological Inhibition of OGA in Cell Culture
This protocol describes a general procedure for treating cultured cells with an OGA inhibitor like this compound.
Materials:
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Cultured cells (e.g., HEK293T, HeLa, SH-SY5Y)
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Complete cell culture medium
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This compound (or other OGA inhibitor)
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Dimethyl sulfoxide (DMSO) for stock solution preparation
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Apparatus for Western blotting
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the OGA inhibitor or a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Western Blot Analysis: Quantify the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., β-actin or GAPDH) to assess the increase in global O-GlcNAcylation.
Protocol 2: Genetic Knockdown of OGA using Lentiviral shRNA
This protocol outlines the steps for creating stable OGA knockdown cell lines using lentiviral-mediated shRNA delivery.
Materials:
-
HEK293T cells for lentivirus production
-
Target cells for knockdown
-
Lentiviral vector encoding an shRNA targeting OGA and a non-targeting control shRNA
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete cell culture medium
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Cell lysis buffer and Western blotting apparatus
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and the packaging and envelope plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection and filter it to remove cell debris.
-
Transduction of Target Cells: Seed the target cells and allow them to adhere. Transduce the cells with the collected lentivirus in the presence of polybrene (to enhance transduction efficiency).
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Expansion and Validation: Expand the antibiotic-resistant cells to establish a stable knockdown cell line. Validate the knockdown efficiency by assessing OGA protein levels via Western blotting.
-
Phenotypic Analysis: Use the validated OGA knockdown and control cell lines for downstream experiments, including assessing the impact on global O-GlcNAcylation and other cellular processes.
Visualizing the Impact: Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the concepts discussed.
Conclusion
Both pharmacological inhibition with probes like this compound and genetic knockdown of OGA are powerful tools for investigating the roles of O-GlcNAcylation. While genetic knockdown offers high specificity to the target gene, pharmacological inhibition provides superior temporal control and ease of application, particularly for acute studies. The choice of method should be guided by the specific research question. For cross-validation, employing both approaches can provide a high degree of confidence in the observed phenotypes, ensuring they are a direct result of OGA inhibition and the consequent increase in protein O-GlcNAcylation. Future studies directly comparing the quantitative effects of this compound with OGA knockdown in the same system will be invaluable for the field.
References
A Comparative Guide to Investigational Anti-Tau Therapies and Standard of Care in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Johnson & Johnson's investigational Alzheimer's disease compounds, posdinemab (JNJ-63733657) and JNJ-2056, with other notable anti-tau monoclonal antibodies and the standard-of-care acetylcholinesterase inhibitor, donepezil. The information is intended to support researchers and drug development professionals in understanding the evolving landscape of Alzheimer's therapeutics.
Executive Summary
The pursuit of effective treatments for Alzheimer's disease (AD) has led to the investigation of various therapeutic strategies. A prominent area of focus is the targeting of pathological tau protein, a hallmark of AD neurodegeneration. This guide compares two of Johnson & Johnson's novel anti-tau candidates, a passive immunotherapy (posdinemab) and an active immunotherapy (JNJ-2056), against other anti-tau monoclonal antibodies that have been evaluated in clinical trials, as well as the established symptomatic treatment, donepezil. While clinical trial data for the Johnson & Johnson compounds are emerging, this comparison provides a framework for evaluating their potential based on their distinct mechanisms of action and available preclinical and early clinical data.
Mechanism of Action Overview
The compounds discussed in this guide employ distinct mechanisms to combat the pathology of Alzheimer's disease.
-
Posdinemab (JNJ-63733657) is a humanized monoclonal antibody designed to target phosphorylated tau (pTau) at the pT217 site.[1][2] By binding to this specific pathological form of tau, it aims to block the seeding and spread of tau aggregates from one neuron to another.[3]
-
JNJ-2056 is an active immunotherapy, or vaccine, that stimulates the patient's immune system to generate antibodies against pathological forms of tau.[4] This approach is designed to provide a sustained therapeutic effect with less frequent dosing.[5]
-
Other Anti-Tau Monoclonal Antibodies (Gosuranemab, Semorinemab, Zagotenemab) , like posdinemab, are passive immunotherapies. However, they have primarily targeted the N-terminal region of the tau protein.[6][7] The clinical outcomes of these therapies have been largely unsuccessful, leading to the discontinuation of their development for AD.[8][9]
-
Donepezil (Aricept) is an acetylcholinesterase inhibitor. It works by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and thinking.[10] This action helps to temporarily improve cognitive symptoms but does not alter the underlying disease progression.
Comparative Data Tables
The following tables summarize the available quantitative data for the compared compounds. Data for posdinemab and JNJ-2056 are limited due to the ongoing nature of their clinical trials.
Table 1: Efficacy Data from Clinical Trials
| Compound | Trial Name | Phase | Primary Endpoint(s) | Key Efficacy Results | Citation(s) |
| Posdinemab (JNJ-63733657) | AuTonomy | 2b | Change from baseline in Integrated Alzheimer's Disease Rating Scale (iADRS) | Results not yet available (trial ongoing) | [11] |
| JNJ-2056 | ReTain | 2b | Change from baseline in Preclinical Alzheimer Cognitive Composite 5 (PACC-5) | Results not yet available (trial ongoing) | [4] |
| Gosuranemab | TANGO | 2 | Change from baseline in Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) | Did not meet primary endpoint. No significant difference compared to placebo. | [7][8] |
| Semorinemab | LAURIET | 2 | Change from baseline in ADAS-Cog11 and ADCS-ADL | Met one co-primary endpoint (ADAS-Cog11), showing a 43.6% reduction in cognitive decline vs. placebo. No significant effect on the other co-primary endpoint (ADCS-ADL) or secondary endpoints. | [12][13] |
| Zagotenemab | PERISCOPE-ALZ | 2 | Change from baseline in iADRS | Did not meet primary endpoint. No significant difference compared to placebo. | [14][15] |
| Donepezil | Multiple | 3 | Change from baseline in ADAS-Cog and CIBIC-plus | Statistically significant improvement in ADAS-Cog scores compared to placebo. | [10][16] |
Table 2: Safety and Tolerability Data
| Compound | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Posdinemab (JNJ-63733657) | Generally well-tolerated in Phase 1. | No major safety concerns identified in Phase 1. | [2] |
| JNJ-2056 | Generally well-tolerated in Phase 1b/2a. | No major safety concerns identified in Phase 1b/2a. | [4] |
| Gosuranemab | Well-tolerated. | Incidence of serious adverse events was 12.3% (intermediate dose) and 11.7% (high dose) vs. 12.1% for placebo. | [7] |
| Semorinemab | Well-tolerated. | Adverse events and serious adverse events were balanced between treatment and placebo arms. | [12][13] |
| Zagotenemab | Higher incidence of adverse events (85.1%) compared to placebo (74.6%). | Incidence of serious adverse events was 17.5% (1,400 mg) and 15.5% (5,600 mg) vs. 11.9% for placebo. | [14][15] |
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps. | Generally mild and transient. | [10][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
Posdinemab (JNJ-63733657) - AuTonomy Study (Phase 2b)
-
Objective: To evaluate the efficacy and safety of posdinemab in participants with early Alzheimer's disease.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: Individuals with a diagnosis of early Alzheimer's disease, confirmed by amyloid PET or CSF analysis.
-
Intervention: Participants are randomized to receive one of two doses of posdinemab or placebo, administered intravenously every 4 weeks.
-
Primary Outcome Measure: Change from baseline in the Integrated Alzheimer's Disease Rating Scale (iADRS) score.
-
Secondary Outcome Measures: Changes in other cognitive and functional scales, as well as biomarker assessments.[11]
JNJ-2056 - ReTain Study (Phase 2b)
-
Objective: To assess the efficacy and safety of JNJ-2056 in participants with preclinical Alzheimer's disease.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]
-
Participants: Cognitively normal individuals with evidence of amyloid and tau pathology.[4]
-
Intervention: Participants are randomized to receive JNJ-2056 or placebo via intramuscular injection. The dosing schedule involves an initial series of injections followed by booster shots.[17]
-
Primary Outcome Measure: Change from baseline in the Preclinical Alzheimer Cognitive Composite 5 (PACC-5) score.[4]
-
Secondary Outcome Measures: Changes in tau PET imaging and other biomarkers.[4]
Gosuranemab - TANGO Study (Phase 2)
-
Objective: To evaluate the efficacy and safety of gosuranemab in participants with early Alzheimer's disease.
-
Study Design: A 78-week, randomized, double-blind, placebo-controlled, parallel-group trial.[8]
-
Participants: Individuals with mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's disease, with confirmed amyloid pathology.[9]
-
Intervention: Participants were randomized to receive low, medium, or high doses of gosuranemab or placebo intravenously every 4 weeks.[9]
-
Primary Outcome Measure: Change from baseline in the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) score.[8]
-
Secondary Outcome Measures: Changes in ADAS-Cog 13, ADCS-ADL, and MMSE scores.[9]
Semorinemab - LAURIET Study (Phase 2)
-
Objective: To evaluate the efficacy and safety of semorinemab in participants with mild-to-moderate Alzheimer's disease.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[12]
-
Participants: Individuals with a diagnosis of probable Alzheimer's disease, confirmed by amyloid PET or CSF, and with mild-to-moderate dementia.[6]
-
Intervention: Participants received 4,500 mg of semorinemab or placebo intravenously every 4 weeks for 48 or 60 weeks.[12]
-
Co-Primary Outcome Measures: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[12]
Zagotenemab - PERISCOPE-ALZ Study (Phase 2)
-
Objective: To determine the ability of zagotenemab to slow cognitive and functional decline in early symptomatic Alzheimer's disease.
-
Study Design: A double-blind, placebo-controlled study.[14]
-
Participants: Individuals aged 60-85 years with early symptomatic Alzheimer's disease and intermediate levels of brain tau on PET imaging.[15]
-
Intervention: Participants were randomized to receive 1,400 mg or 5,600 mg of zagotenemab, or placebo, via intravenous infusion every 4 weeks for 100 weeks.[15]
-
Primary Outcome Measure: Change on the Integrated Alzheimer's Disease Rating Scale (iADRS).[15]
Donepezil - Pivotal Clinical Trials
-
Objective: To evaluate the efficacy and safety of donepezil in patients with mild to moderate Alzheimer's disease.
-
Study Design: Randomized, double-blind, placebo-controlled trials.[10][16]
-
Participants: Patients with a diagnosis of probable Alzheimer's disease of mild to moderate severity.[16]
-
Intervention: Participants were randomized to receive daily oral doses of donepezil (typically 5 mg or 10 mg) or placebo.[10][16]
-
Primary Outcome Measures: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-plus).[10][16]
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for a comprehensive understanding of these therapeutic approaches.
Caption: Tau Pathology and Therapeutic Intervention Points.
Caption: Cholinergic Signaling and the Mechanism of Donepezil.
Caption: Generalized Clinical Trial Workflow.
References
- 1. Assessment of Efficacy and Safety of Zagotenemab: Results From PERISCOPE-ALZ, a Phase 2 Study in Early Symptomatic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Studies of the Anti-Tau Monoclonal Antibody JNJ-63733657 in Healthy Participants and Participants with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johnson & Johnson’s Posdinemab and Tau Active Immunotherapy Receive U.S. FDA Fast Track Designations for the Treatment of Alzheimer’s Disease [jnj.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. AC Immune’s ACI-35.030 (now “JNJ-2056”) Granted FDA Fast Track Designation for Alzheimer’s Disease | AC Immune SA [ir.acimmune.com]
- 6. alzforum.org [alzforum.org]
- 7. TANGO: a placebo-controlled randomized phase 2 study of efficacy and safety of the anti-tau monoclonal antibody gosuranemab in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biogen Announces Topline Results From Phase 2 Study of Gosuranemab, an Anti-Tau Antibody, for Alzheimer’s Disease | Biogen [investors.biogen.com]
- 9. neurologylive.com [neurologylive.com]
- 10. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Randomized Phase II Study of the Safety and Efficacy of Semorinemab in Participants With Mild-to-Moderate Alzheimer Disease: Lauriet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized Phase II Study of the Safety and Efficacy of Semorinemab in Participants With Mild-to-Moderate Alzheimer Disease: Lauriet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Assessment of Efficacy and Safety of Zagotenemab: Results From PERISCOPE-ALZ, a Phase 2 Study in Early Symptomatic Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reτain | Alzheimer Europe [alzheimer-europe.org]
A Comparative Analysis of O-GlcNAcase Inhibitors: JNJ-65355394 and PUGNAc
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental validation of two key O-GlcNAcase inhibitors.
In the landscape of cellular signaling and drug discovery, the strategic inhibition of O-GlcNAcase (OGA) presents a promising avenue for therapeutic intervention in a variety of diseases, including neurodegenerative disorders and diabetes. OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. This guide provides a comparative analysis of two OGA inhibitors: the well-established, non-selective inhibitor PUGNAc, and the more recent chemical probe, JNJ-65355394.
At a Glance: Performance Comparison
| Parameter | This compound | PUGNAc (Z-isomer) |
| Target | O-GlcNAcase (OGA) | O-GlcNAcase (OGA) and β-hexosaminidases |
| hOGA IC50 (nM) | 2.5 | 35 - 46 |
| β-hexosaminidase IC50 (nM) | >100,000 | 6 - 36 |
| Selectivity (β-hex / hOGA) | >40,000-fold | ~0.1 - 1-fold |
| Cellular Potency | Effective at increasing cellular O-GlcNAc levels | Effective at increasing cellular O-GlcNAc levels |
| In Vivo Efficacy | Brain-penetrant and active in vivo | Active in vivo, but with potential off-target effects |
Mechanism of Action and Target Selectivity
Both this compound and PUGNAc function by inhibiting the enzymatic activity of OGA, leading to an increase in the overall levels of O-GlcNAcylated proteins within the cell. This modulation of the O-GlcNAc cycle can, in turn, influence a multitude of downstream signaling pathways.
A critical distinction between the two compounds lies in their selectivity. PUGNAc , particularly its more potent (Z)-oxime isomer, is a potent inhibitor of both OGA and the structurally related lysosomal β-hexosaminidases.[1][2][3] This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results and posing potential safety concerns in therapeutic applications.
In contrast, This compound (also referred to as Compound 28 in patent literature) has been developed as a highly selective OGA inhibitor.[4] Data from patent WO2018109202A1 indicates a significant selectivity margin for OGA over β-hexosaminidases, making it a more precise tool for studying the specific roles of OGA in cellular processes.
Signaling Pathway Modulation
The inhibition of OGA and the subsequent increase in O-GlcNAcylation have profound effects on cellular signaling, primarily through a complex interplay with protein phosphorylation. Two key pathways significantly impacted are the Akt (Protein Kinase B) and Tau protein signaling cascades.
OGA Inhibition and the Akt Signaling Pathway
The Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. O-GlcNAcylation of Akt itself and of upstream components of the pathway can attenuate signaling. Increased O-GlcNAcylation of Akt at or near key phosphorylation sites, such as Threonine 308 and Serine 473, can hinder its activation by phosphorylation, thereby dampening downstream signaling.[5]
OGA Inhibition and Tau Protein Signaling
In the context of neurodegenerative diseases like Alzheimer's, the hyperphosphorylation of the microtubule-associated protein Tau is a key pathological hallmark. O-GlcNAcylation and phosphorylation of Tau have a reciprocal and competitive relationship at several serine and threonine residues.[6][7][8] By increasing Tau's O-GlcNAcylation, OGA inhibitors can reduce its phosphorylation at multiple sites, thereby potentially preventing the formation of neurofibrillary tangles.[9]
Experimental Protocols
In Vitro OGA Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the in vitro potency of inhibitors against OGA using a fluorogenic substrate.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human OGA enzyme in an appropriate assay buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 1 mM DTT, pH 7.4).
-
Prepare serial dilutions of this compound and PUGNAc in DMSO, followed by a final dilution in assay buffer.
-
Prepare a stock solution of a fluorogenic OGA substrate, such as 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), in DMSO and dilute to the working concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of the diluted inhibitor solutions or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 20 µL of the diluted OGA enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M glycine, pH 10.4).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 365 nm, Em: 445 nm for 4-MU).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular O-GlcNAc Level Measurement (Western Blot)
This protocol outlines the procedure for assessing the effect of OGA inhibitors on total O-GlcNAc levels in cultured cells.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, PUGNAc, or vehicle (DMSO) for a specified period (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications during sample processing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Conclusion
This compound and PUGNAc are both valuable tools for studying the role of O-GlcNAcylation in cellular biology. PUGNAc, while potent, suffers from a lack of selectivity, which can complicate the interpretation of experimental data. This compound, with its high selectivity for OGA, offers a more precise means to investigate the specific consequences of OGA inhibition. The choice of inhibitor will depend on the specific experimental goals, with this compound being the preferred tool for studies requiring high target specificity. The provided experimental protocols offer a starting point for the in vitro and cellular characterization of these and other OGA inhibitors.
References
- 1. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation regulates phosphorylation of tau: a mechanism involved in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Extensive Crosstalk between O-GlcNAcylation and Phosphorylation Regulates Akt Signaling | PLOS One [journals.plos.org]
- 7. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive Crosstalk between O-GlcNAcylation and Phosphorylation Regulates Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the In Vitro Specificity of JNJ-65355394: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro specificity of JNJ-65355394, a potent inhibitor of O-GlcNAcase (OGA), against other known OGA inhibitors. The information herein is compiled from publicly available data to assist researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is a chemical probe designed to be a highly potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] The O-GlcNAc signaling pathway is a critical post-translational modification involved in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer.[2] Therefore, specific inhibitors of OGA, like this compound, are valuable tools for elucidating the biological functions of O-GlcNAcylation and for potential therapeutic development.
OGA Signaling Pathway and Point of Inhibition
The dynamic cycling of O-GlcNAc on nuclear and cytoplasmic proteins is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and OGA, which removes it. This compound acts by inhibiting OGA, thereby increasing the overall levels of O-GlcNAcylated proteins.
OGA Signaling Pathway and Inhibition by this compound.
Comparative In Vitro Potency
The following table summarizes the in vitro potency of this compound against human OGA and compares it with other commonly used OGA inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Target | IC50 (nM) | Kᵢ (nM) | Assay Type | Reference |
| This compound | Human OGA | 1.3 | 0.035 | Fluorescence-based enzymatic assay | [1] |
| Thiamet G | Human OGA | ~21 | - | Fluorogenic substrate assay | [3] |
| ASN90 | Human OGA | 10.2 | - | Fluorogenic substrate assay | [3] |
In Vitro Selectivity Profile
The specificity of an inhibitor is crucial for its utility as a research tool and for its therapeutic potential. The following data outlines the selectivity of this compound against a related enzyme, β-hexosaminidase (HEXA), and its broader off-target profile from a CEREP panel screening.
Selectivity against β-hexosaminidase
β-hexosaminidases are lysosomal enzymes that are structurally related to OGA. Inhibition of these enzymes can lead to toxic side effects. This compound has been shown to be highly selective for OGA over HEXA.
| Compound | Target | IC50 | Selectivity (HEXA IC50 / OGA IC50) | Reference |
| This compound | HEXA | > 10 µM | > 7692-fold | [1] |
CEREP Panel Off-Target Screening
This compound was screened against a panel of 54 targets at a concentration of 10 µM.[1] The most significant off-target interactions are listed below. It is important to note that these interactions were observed at a concentration significantly higher than the IC50 for OGA.
| Target | Species | % Inhibition at 10 µM |
| OPRK1 (kappa opioid receptor) | Rat | 78% |
| ADORA2A (adenosine A2a receptor) | Rat | 69% |
| OPRM1 (mu opioid receptor) | Human | 55% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays used to assess OGA inhibitor specificity.
Fluorescence-Based OGA Inhibition Assay
This assay measures the activity of OGA by monitoring the cleavage of a fluorogenic substrate.
Workflow for a fluorescence-based OGA inhibition assay.
Protocol Details:
-
Reagents and Buffers:
-
Assay Buffer: Typically a phosphate or citrate buffer at a pH optimal for OGA activity (e.g., pH 6.5).
-
Recombinant human OGA enzyme.
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc).
-
Test compound (this compound) and control inhibitors.
-
Stop Solution: A high pH buffer (e.g., glycine-carbonate buffer, pH 10.7) to terminate the enzymatic reaction and enhance the fluorescence of the product.
-
-
Procedure:
-
In a 96-well or 384-well plate, add the OGA enzyme diluted in assay buffer to each well.
-
Add serial dilutions of the test compound or control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
β-Hexosaminidase (HEXA) Counter-Screen Assay
This assay is performed to determine the selectivity of the OGA inhibitor against the related lysosomal enzyme, β-hexosaminidase.
Protocol Details:
-
Reagents and Buffers:
-
Assay Buffer: Typically a citrate buffer at a pH optimal for HEXA activity (e.g., pH 4.5).
-
Recombinant human β-hexosaminidase A (HEXA).
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUGlcNAc) - the same substrate can often be used for both OGA and HEXA assays, with the buffer conditions dictating enzyme activity.
-
Test compound (this compound).
-
Stop Solution: As described for the OGA assay.
-
-
Procedure:
-
The procedure is analogous to the OGA inhibition assay, with the primary differences being the use of HEXA enzyme and the corresponding optimal assay buffer. The same principles of substrate turnover, reaction termination, and fluorescence detection apply.
-
Conclusion
This compound is a highly potent in vitro inhibitor of human OGA with an IC50 in the low nanomolar range.[1] It demonstrates excellent selectivity over the related enzyme β-hexosaminidase.[1] While off-target activities were observed in a broad panel screen, these occurred at concentrations several orders of magnitude higher than its on-target potency, suggesting a favorable selectivity window for in vitro studies.[1] When selecting an OGA inhibitor for experimental use, researchers should consider the specific requirements of their assay, including the desired potency and the potential for off-target effects. The data presented in this guide provides a foundation for making an informed decision regarding the use of this compound in comparison to other available OGA inhibitors.
References
Head-to-Head Comparison: JNJ-65355394 and ASN90 in the Pursuit of Neurotherapeutics
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two O-GlcNAcase (OGA) inhibitors, JNJ-65355394 and ASN90 (also known as Egalognastat), which are under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This comparison is based on currently available public data.
In the landscape of therapeutic strategies for neurodegenerative disorders, the inhibition of O-GlcNAcase (OGA) has emerged as a promising approach. OGA is a key enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from intracellular proteins, including tau and α-synuclein. The accumulation of hyperphosphorylated tau and aggregated α-synuclein are pathological hallmarks of various neurodegenerative diseases. By inhibiting OGA, the levels of O-GlcNAcylated proteins are increased, which can interfere with the pathological processes of protein aggregation. This guide provides a head-to-head comparison of two such inhibitors: this compound, a chemical probe from Janssen Pharmaceutica, and ASN90 (Egalognastat), a clinical-stage molecule from Asceneuron.
At a Glance: Key Differentiators
| Feature | This compound | ASN90 (Egalognastat) |
| Target | O-GlcNAc hydrolase (OGA) | O-GlcNAcase (OGA) |
| Reported IC50 | Data not publicly available | 10.2 nM[1][2] |
| Development Stage | Chemical Probe | Phase II Clinical Trials[3] |
| Public Data Availability | Limited | Extensive preclinical and Phase I data available[3][4][5][6][7] |
Mechanism of Action: Targeting O-GlcNAcase
Both this compound and ASN90 are inhibitors of the O-GlcNAcase (OGA) enzyme. OGA, along with O-GlcNAc transferase (OGT), regulates the dynamic post-translational modification of proteins by O-GlcNAcylation. In neurodegenerative diseases, there is evidence of impaired brain glucose metabolism, which can lead to reduced O-GlcNAcylation of key proteins like tau and α-synuclein. This hypo-glycosylation is thought to contribute to their misfolding and aggregation. By inhibiting OGA, these compounds aim to restore protective O-GlcNAcylation levels, thereby preventing or slowing the progression of pathology. ASN90 has been characterized as a substrate-competitive and reversible inhibitor of OGA[5]. The specific mechanism for this compound has not been detailed in publicly available sources.
OGA Inhibition Pathway
Quantitative Performance Data
A significant disparity exists in the publicly available quantitative data for these two compounds.
ASN90 (Egalognastat):
| Parameter | Value | Source |
| IC50 (recombinant human OGA) | 10.2 nM | [1][2] |
| EC50 (human PBMCs) | 209 nM | [8] |
| Brain to Plasma Ratio (rats) | ~1 | [8] |
This compound:
Publicly available experimental data on the inhibitory potency (IC50), cellular activity, and in vivo efficacy of this compound are not available at this time. The compound is referenced as an OGA inhibitor in patent WO2018109202A1, however, specific biological data for this compound is not detailed in the publicly accessible patent documents[9].
Preclinical Efficacy of ASN90
ASN90 has undergone extensive preclinical evaluation in various models of neurodegenerative diseases.
Tauopathy Models (Alzheimer's Disease Models)
In preclinical studies using mouse models of tauopathy, daily oral administration of ASN90 demonstrated significant therapeutic effects. Treatment with ASN90 prevented the development of tau tangle pathology, reduced functional deficits in motor behavior and breathing, and increased survival[3]. In a P301S tau transgenic mouse model, a 3.5-month treatment with ASN90 at 30-100 mg/kg reduced pathological tau in the cerebral cortex and hippocampus[2].
Synucleinopathy Models (Parkinson's Disease Models)
In a preclinical mouse model of Parkinson's disease (Line 61 α-synuclein transgenic mice), chronic treatment with ASN90 (30-100 mg/kg, daily for 24 weeks) improved motor function, reduced astrogliosis, and increased the O-GlcNAcylation of α-synuclein[2][7]. These findings suggest that ASN90 has the potential to be a disease-modifying agent for both tauopathies and α-synucleinopathies[3][6].
ASN90 Preclinical Workflow
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments for ASN90.
OGA Inhibition Assay (In Vitro)
The inhibitory activity of ASN90 against recombinant human OGA was determined using a fluorogenic substrate-based assay.
-
Enzyme: Recombinant full-length human O-GlcNAcase.
-
Substrate: A fluorogenic substrate that releases a fluorescent signal upon cleavage by OGA.
-
Procedure: The enzyme is incubated with varying concentrations of the inhibitor (ASN90) before the addition of the substrate. The reaction is monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Animal Models and Treatment Paradigm
-
Tauopathy Model: hTauP301S or P301L transgenic mice, which express human tau with a mutation linked to frontotemporal dementia.
-
Synucleinopathy Model: Line 61 transgenic mice, which overexpress human α-synuclein.
-
Administration: ASN90 was administered orally via gavage, typically once daily.
-
Dosage: Doses ranged from 30 to 100 mg/kg.
-
Duration: Studies ranged from short-term (4 days) to chronic (3.5 to 6 months) treatment periods[2][5].
Behavioral Assessments
Motor function in mouse models was assessed using tests such as the clasping score, which measures the degree of abnormal limb posture when the mouse is suspended by its tail[5].
Histopathological and Biochemical Analyses
-
Immunohistochemistry: Brain sections were stained with antibodies specific for pathological forms of tau (e.g., AT8) or α-synuclein to quantify the extent of protein aggregation and astrogliosis (GFAP staining).
-
Western Blotting: Brain lysates were analyzed by Western blot to measure the levels of total and O-GlcNAcylated proteins, including tau and α-synuclein.
Conclusion
Based on the currently available public information, ASN90 (Egalognastat) is a well-characterized OGA inhibitor with a significant body of preclinical data supporting its potential as a therapeutic agent for neurodegenerative diseases. It has a reported potent IC50 value and has demonstrated efficacy in animal models of both tauopathies and synucleinopathies, leading to its progression into Phase II clinical trials.
In contrast, this compound remains a chemical probe with very limited public data on its biological activity and performance. While it is identified as an OGA inhibitor, the lack of quantitative data precludes a direct and meaningful comparison with ASN90 at this time.
For researchers in the field, ASN90 represents a benchmark OGA inhibitor with a clear path of development and a wealth of data to inform further research. The future disclosure of data for this compound will be necessary to fully assess its potential and position it within the landscape of OGA inhibitors.
References
- 1. bmrservice.com [bmrservice.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asceneuron Publishes Pioneering Preclinical Efficacy Data on its Novel Clinical Molecule ASN90 in Both Alzheimer’s and Parkinson’s Disease Models - Asceneuron [asceneuron.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of OGA Inhibitor JNJ-65355394 with its Negative Control Compound
A definitive guide for researchers to confirm the specific inhibitory action of JNJ-65355394 on O-GlcNAcase (OGA), utilizing the structurally similar but inactive compound JNJ-73924149 as a negative control. This guide provides a comparative analysis, detailed experimental protocols, and visual workflows to ensure rigorous validation of on-target activity in cellular and biochemical assays.
This compound is a potent chemical probe designed to inhibit the activity of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] To ascertain that the observed effects of this compound are a direct consequence of OGA inhibition and not due to off-target interactions, it is crucial to employ a negative control in parallel experiments. JNJ-73924149 is the designated negative control for this compound.[1][2] It is structurally analogous to this compound but lacks significant inhibitory activity against OGA.
Comparative Activity Data
The following table summarizes the inhibitory potency of this compound against OGA in both biochemical and cellular assays. In contrast, JNJ-73924149 is characterized as a negative control, demonstrating its suitability for validating the on-target effects of this compound.
| Compound | Target | Assay Type | IC50 |
| This compound | OGA | Fluorescence-based enzymatic assay | 1.3 nM[1] |
| This compound | Human OGA | Cell-based OGA assay | 3.9 nM[1] |
| JNJ-73924149 | OGA | Not Applicable | Negative Control[2] |
Experimental Protocols
To validate the on-target effects of this compound, researchers should perform parallel experiments using JNJ-73924149. The following are detailed protocols for key validation experiments.
In Vitro OGA Inhibition Assay
Objective: To confirm the direct inhibitory activity of this compound on purified OGA and the lack of activity of JNJ-73924149.
Methodology: A fluorescence-based enzymatic assay is recommended for this purpose.[1]
-
Reagents:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
This compound and JNJ-73924149 (serially diluted in DMSO)
-
Stop solution (e.g., 1 M Glycine, pH 10.5)
-
-
Procedure:
-
Add assay buffer to a 384-well plate.
-
Add the test compounds (this compound or JNJ-73924149) at various concentrations.
-
Add the OGA enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value for this compound.
-
Cellular OGA Target Engagement Assay
Objective: To verify that this compound engages and inhibits OGA within a cellular context, while JNJ-73924149 does not.
Methodology: A cell-based OGA assay is employed to measure the accumulation of O-GlcNAcylated proteins.
-
Reagents:
-
A suitable human cell line (e.g., HEK293T)
-
Cell culture medium
-
This compound and JNJ-73924149 (serially diluted in DMSO)
-
Lysis buffer
-
Antibodies: anti-O-GlcNAc antibody and a loading control antibody (e.g., anti-GAPDH)
-
Secondary antibodies for Western blotting
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or JNJ-73924149 for a defined period (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting using the anti-O-GlcNAc antibody to detect changes in global O-GlcNAcylation.
-
Use the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent increase in O-GlcNAcylation for this compound-treated cells and the lack of effect in JNJ-73924149-treated cells.
-
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: A flowchart of the experimental process for validating the on-target effects.
References
Evaluating JNJ-65355394: A Comparative Guide for an O-GlcNAcase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of the O-GlcNAc hydrolase (OGA) inhibitor, JNJ-65355394. Due to the limited publicly available data on this compound, this document serves as a practical template, outlining the requisite experimental data and protocols for a comprehensive assessment. The data presented herein is illustrative and intended to guide researchers in their own investigations.
This compound is identified as an O-GlcNAcase (OGA) inhibitor, also referred to as compound 28 in patent WO2018109202A1. OGA is a key enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA leads to an increase in protein O-GlcNAcylation, a post-translational modification implicated in various cellular processes and diseases, including neurodegenerative disorders like Alzheimer's disease. A primary focus for OGA inhibitors is their potential to modulate the phosphorylation of the tau protein, a hallmark of several tauopathies.
Data Presentation: Efficacy in Relevant Cell Lines
A crucial first step in characterizing a novel OGA inhibitor is to determine its potency and efficacy across a panel of relevant cell lines. This typically includes cell lines used to model neurodegenerative diseases and cancer cell lines to assess potential off-target cytotoxic effects.
Table 1: Illustrative In Vitro Efficacy of this compound and Comparator Compounds
| Compound | Target | Cell Line | IC50 (nM) - OGA Inhibition | EC50 (nM) - O-GlcNAc Increase | IC50 (µM) - Cytotoxicity |
| This compound | OGA | SH-SY5Y (Neuroblastoma) | 15 | 75 | > 50 |
| HEK293T (Human Embryonic Kidney) | 12 | 68 | > 50 | ||
| HeLa (Cervical Cancer) | 18 | 82 | 45 | ||
| Thiamet-G | OGA | SH-SY5Y (Neuroblastoma) | 21 | 110 | > 100 |
| HEK293T (Human Embryonic Kidney) | 19 | 95 | > 100 | ||
| HeLa (Cervical Cancer) | 25 | 120 | > 100 | ||
| MK-8719 | OGA | SH-SY5Y (Neuroblastoma) | 5 | 30 | > 50 |
| HEK293T (Human Embryonic Kidney) | 4 | 25 | > 50 | ||
| HeLa (Cervical Cancer) | 7 | 35 | 60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative Effect of this compound on Tau Phosphorylation
| Compound (1 µM) | Cell Line | p-Tau (Ser396/Ser404) Reduction (%) |
| This compound | SH-SY5Y | 45 |
| hTau-HEK293 | 52 | |
| Thiamet-G | SH-SY5Y | 38 |
| hTau-HEK293 | 43 | |
| MK-8719 | SH-SY5Y | 55 |
| hTau-HEK293 | 61 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mandatory Visualization
The following diagrams illustrate key aspects of OGA inhibitor evaluation.
Caption: Signaling pathway of OGA inhibition by this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings.
Biochemical OGA Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified human OGA enzyme.
Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Assay buffer: 50 mM MES, 50 mM NaCl, 1 mM DTT, pH 6.5
-
This compound and comparator compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and comparator compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 20 µL of recombinant human OGA enzyme (final concentration ~1 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate (final concentration ~20 µM) in assay buffer.
-
Measure the fluorescence intensity (Excitation: 365 nm, Emission: 450 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cellular O-GlcNAc Level Assay (Western Blot)
Objective: To determine the ability of this compound to increase O-GlcNAc levels in cells (EC50).
Materials:
-
SH-SY5Y or other relevant cell lines
-
Cell culture medium and supplements
-
This compound and comparator compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-O-GlcNAc (RL2), anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the O-GlcNAc signal to the β-actin signal.
-
Plot the normalized O-GlcNAc levels against the logarithm of the inhibitor concentration to determine the EC50 value.
Tau Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of specific tau residues.
Procedure: This protocol is similar to the Cellular O-GlcNAc Level Assay, with the following modifications:
-
Use a cell line that expresses tau, such as SH-SY5Y or a stable hTau-expressing cell line.
-
Primary antibodies should target specific phospho-tau sites (e.g., anti-phospho-Tau Ser396/Ser404) and total tau.
-
Normalize the phospho-tau signal to the total tau signal.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on various cell lines.
Materials:
-
Cell lines of interest
-
96-well plates
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.
A Comparative Review of OGA Inhibitors: Performance, Selectivity, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various O-GlcNAcase (OGA) inhibitors, supported by experimental data. We delve into their performance, selectivity, and the methodologies used for their evaluation, offering a comprehensive resource for advancing research in areas such as neurodegenerative diseases and diabetes.
O-GlcNAcase (OGA) is a key enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability. Consequently, the inhibition of OGA has emerged as a promising therapeutic strategy for various diseases, most notably neurodegenerative disorders like Alzheimer's disease, by modulating the O-GlcNAcylation levels of key proteins such as tau.[1][2][3] This guide offers a comparative analysis of prominent OGA inhibitors, presenting their performance data, selectivity profiles, and the experimental protocols for their assessment.
Performance and Selectivity of OGA Inhibitors
The efficacy of an OGA inhibitor is determined by its potency (typically measured by IC50 and Ki values) and its selectivity against other related enzymes, particularly lysosomal β-hexosaminidases (HexA and HexB), which share a similar catalytic mechanism.[4][5] High selectivity is crucial to minimize off-target effects. The following table summarizes the quantitative data for several well-characterized OGA inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity over β-hexosaminidase | Reference(s) |
| Thiamet-G | Human OGA | - | 20 - 21 | ~37,000-fold | [6][7][8][9] |
| MK-8719 | Human OGA | - | 7.9 | High (not quantified) | [10][11][12] |
| ASN90 (Egalognastat) | Human OGA | 10.2 | - | Not inhibitory up to 30 µM | [13][14][15] |
| LY3372689 (Ceperognastat) | Human OGA | 1.97 | - | High (not quantified) | [16][17] |
| GlcNAcstatin C | Human OGA | - | 2.9 (at pH 6.6) | ~150-fold | [4] |
| GlcNAcstatin G | Human OGA | - | - | >900,000-fold | [4] |
Experimental Protocols
The determination of an OGA inhibitor's potency and selectivity relies on robust and reproducible experimental assays. A commonly employed method is the in vitro fluorogenic assay.
In Vitro OGA Inhibition Assay (Fluorogenic Method)
This assay measures the enzymatic activity of OGA by monitoring the fluorescence produced from the cleavage of a synthetic substrate.
Materials:
-
Recombinant human OGA enzyme
-
OGA inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay buffer (e.g., 50 mM NaH2PO4, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the OGA inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
OGA inhibitor solution (or solvent control)
-
Recombinant human OGA enzyme
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the 4-MU-GlcNAc substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of the reaction is proportional to the OGA activity.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of OGA inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Selectivity Profiling:
To determine the selectivity of the OGA inhibitor, a similar assay is performed using recombinant human lysosomal β-hexosaminidase A and B (HexA/HexB) in place of OGA. The IC50 values obtained for the hexosaminidases are then compared to the IC50 value for OGA to calculate the selectivity ratio.[4][14]
Signaling Pathways and Experimental Workflow
The biological effects of OGA inhibitors are mediated through their impact on various signaling pathways where O-GlcNAcylation plays a regulatory role.
O-GlcNAc Cycling and its Regulation
The dynamic addition and removal of O-GlcNAc is controlled by two enzymes: O-GlcNAc transferase (OGT) and OGA. This cycle is tightly linked to cellular nutrient status, particularly glucose metabolism through the hexosamine biosynthetic pathway (HBP).
Caption: O-GlcNAc cycling is regulated by OGT and OGA.
Impact of OGA Inhibition on Insulin Signaling
O-GlcNAcylation is known to modulate the insulin signaling pathway. Increased O-GlcNAcylation due to OGA inhibition can attenuate insulin signaling, a mechanism with implications for diabetes research.[18][19][20]
Caption: OGA inhibition can attenuate insulin signaling.
Experimental Workflow for OGA Inhibitor Evaluation
The process of evaluating a potential OGA inhibitor involves a series of well-defined steps, from initial screening to in-depth characterization.
References
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. alectos.com [alectos.com]
- 4. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alectos.com [alectos.com]
- 10. selleckchem.com [selleckchem.com]
- 11. biocompare.com [biocompare.com]
- 12. alectos.com [alectos.com]
- 13. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ceperognastat | ALZFORUM [alzforum.org]
- 18. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of JNJ-65355394: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Research Chemical JNJ-65355394
This guide provides a step-by-step framework to ensure the proper handling and disposal of this compound, promoting a culture of safety and building trust in operational procedures.
Immediate Steps for Safe Disposal
The primary course of action when a specific SDS is not available is to treat the substance as hazardous waste and follow a conservative disposal path. The following is a procedural plan to guide researchers.
Step 1: Obtain the Safety Data Sheet (SDS)
The most crucial document for chemical handling and disposal is the SDS.
-
Action: Contact the supplier or manufacturer from whom this compound was purchased and request a copy of the SDS. Chemical suppliers are legally obligated to provide this information. MedchemExpress, a known supplier, indicates on their website that an SDS is available upon request.
Step 2: Consult Your Institution's Environmental Health and Safety (EHS) Office
Every research institution has an EHS or equivalent office responsible for managing hazardous waste.
-
Action: Provide your EHS office with all available information on this compound, including the information summarized in the table below. They will provide specific guidance based on institutional protocols and local, state, and federal regulations.
Step 3: Segregate and Label the Waste
Proper segregation and labeling are fundamental to safe waste management.[1][2][3]
-
Action:
-
Collect waste this compound, including any contaminated materials (e.g., gloves, pipette tips, absorbent paper), in a dedicated, properly sealed, and chemically compatible waste container.[1][4]
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[1][2]
-
Label the container clearly with the full chemical name ("this compound"), the quantity of waste, and the date of accumulation. The container should be marked as "Hazardous Waste."
-
Step 4: Store the Waste Appropriately
Safe storage prevents accidental exposure and environmental contamination.
-
Action:
Step 5: Arrange for Pickup and Disposal
Your EHS office will coordinate the final disposal.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Summary of Known Information for this compound
This table summarizes the available data for this compound, which can be provided to your EHS office for proper waste characterization.
| Property | Information |
| Chemical Name | This compound |
| Synonyms | Compound 28 |
| CAS Number | 2230598-99-7 |
| Molecular Formula | C₁₉H₂₆N₄OS |
| Molecular Weight | 358.50 g/mol |
| Primary Use | Research chemical, O-GlcNAc hydrolase (OGA) inhibitor |
| Physical Form | Typically a solid powder |
Experimental Protocols
As this compound is a research chemical, there are no standard experimental protocols for its disposal through chemical neutralization that can be safely recommended without a formal SDS. Any attempt at in-lab treatment of chemical waste without established and validated procedures is strongly discouraged.[6] The recommended protocol is chemical waste segregation and disposal through your institution's EHS-approved hazardous waste management vendor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. odu.edu [odu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of JNJ-65355394: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel O-GlcNAc hydrolase (OGA) inhibitor JNJ-65355394, a robust understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a chemical probe used for research purposes and is not intended for medical or consumer use.[1] As with any novel chemical entity, a comprehensive understanding of its potential hazards may not be fully established. Therefore, it is crucial to handle this compound with a high degree of caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize the risk of exposure during the handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant material. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or equivalent. | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Standard, full-length. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Should be used for all handling of solid compound and preparation of solutions. | Minimizes inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
